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Odoriflavene

Cat. No.: B3026553
M. Wt: 300.30 g/mol
InChI Key: SZZKTMJLZNFNGL-UHFFFAOYSA-N
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Description

Odoriflavene has been reported in Dalbergia odorifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B3026553 Odoriflavene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZKTMJLZNFNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Odoriflavene: Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene, has garnered attention within the scientific community for its potential therapeutic properties. First isolated from the heartwood of Dalbergia odorifera, this phenolic compound has demonstrated a range of biological activities, including antioxidant, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its chemical properties and biological activities. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the experimental protocols for its isolation and biological evaluation, alongside a compilation of available quantitative data.

Discovery and Natural Sources

This compound was first identified as a novel phenolic compound isolated from the root heartwood of Dalbergia odorifera T. Chen, a plant belonging to the Leguminosae family. This discovery was the result of phytochemical investigations into the constituents of this plant, which is a source of traditional medicine. The isolation and subsequent structure elucidation of this compound were achieved through a combination of chemical and spectroscopic methods.

Isolation from Dalbergia odorifera

Experimental Workflow for Isolation

Isolation_Workflow Start Air-dried and powdered heartwood of Dalbergia odorifera Extraction Extraction with Methanol (MeOH) Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in water Concentration->Suspension Partitioning Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) Suspension->Partitioning Crude_Fractions Crude Fractions Partitioning->Crude_Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Final_Purification Preparative TLC or HPLC Purified_Fractions->Final_Purification This compound Pure this compound Final_Purification->this compound

Figure 1: General workflow for the isolation of this compound.

Chemical Properties and Characterization

This compound is classified as an isoflav-3-ene, a subclass of flavonoids. Its chemical structure has been elucidated using various spectroscopic techniques.

PropertyValue
CAS Number 101153-41-7
Chemical Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 1: Physicochemical Properties of this compound.[1]

Spectroscopic Data

Logical Relationship of Spectroscopic Analysis

Spectroscopic_Analysis This compound This compound Sample H_NMR 1H-NMR Spectroscopy This compound->H_NMR C_NMR 13C-NMR Spectroscopy This compound->C_NMR MS Mass Spectrometry This compound->MS Proton_Environment Proton Environment & Coupling H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton Information C_NMR->Carbon_Skeleton Molecular_Weight_Frag Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Frag Structure Elucidated Structure of this compound Proton_Environment->Structure Carbon_Skeleton->Structure Molecular_Weight_Frag->Structure

Figure 2: The role of different spectroscopic techniques in structure elucidation.

Note: Specific, experimentally derived ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not available in the public domain at the time of this writing. The information presented here is based on the general application of these analytical techniques for the characterization of flavonoid compounds.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several biological activities. The following sections detail these activities and the typical experimental protocols used for their evaluation.

Inhibition of Prostaglandin Biosynthesis

This compound has been shown to significantly inhibit the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Experimental Protocol: Prostaglandin Biosynthesis Inhibition Assay

  • Enzyme Preparation: A microsomal fraction containing prostaglandin synthase is typically prepared from bovine seminal vesicles or other suitable tissues.

  • Incubation: The enzyme preparation is incubated with the substrate, arachidonic acid, in the presence and absence of this compound at various concentrations.

  • Extraction: The reaction is stopped, and the prostaglandins are extracted using an organic solvent.

  • Quantification: The amount of synthesized prostaglandins (e.g., PGE₂) is quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of prostaglandin synthesis) is determined.

Note: Specific IC₅₀ values for this compound in prostaglandin biosynthesis inhibition assays are not currently available in the literature.

Anti-platelet Aggregation Activity

This compound has been observed to inhibit platelet aggregation induced by arachidonic acid. Platelet aggregation is a key process in thrombosis.

Experimental Protocol: Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors, and PRP is prepared by centrifugation.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension.

  • Induction of Aggregation: An aggregating agent, such as arachidonic acid or ADP, is added to the PRP to induce platelet aggregation.

  • Inhibition Assay: PRP is pre-incubated with various concentrations of this compound before the addition of the aggregating agent.

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated, and the IC₅₀ value is determined.

Note: Quantitative data on the IC₅₀ of this compound in platelet aggregation inhibition are not specified in the available literature.

Antioxidant Activity

This compound possesses antioxidant properties, which is the ability to neutralize harmful free radicals in the body.

Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, which corresponds to the scavenging of the radical, is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • Reaction Mixture: Various concentrations of this compound are added to the ABTS•+ solution.

  • Absorbance Measurement: The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (typically around 734 nm).

  • Data Analysis: The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value is determined.

Note: Specific IC₅₀ values for the antioxidant activity of this compound have not been reported.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against the SH-SY5Y human neuroblastoma cell line in vitro.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Note: While the cytotoxic effect on SH-SY5Y cells is reported, the specific IC₅₀ value for this compound is not available in the reviewed literature.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Given its classification as a flavonoid and its observed biological activities, it is plausible that this compound may modulate pathways commonly affected by other flavonoids. These could include pathways related to inflammation (e.g., NF-κB, MAPK), cell survival and apoptosis (e.g., PI3K/Akt, Bcl-2 family proteins), and antioxidant response (e.g., Nrf2/ARE). However, further research is required to confirm the specific molecular targets and signaling cascades influenced by this compound.

Hypothesized Signaling Pathway Involvement

Signaling_Pathways This compound This compound Inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) This compound->Inflammation Apoptosis Apoptosis & Cell Survival Pathways (e.g., PI3K/Akt, Caspases) This compound->Apoptosis Antioxidant Antioxidant Response Pathways (e.g., Nrf2/ARE) This compound->Antioxidant Prostaglandin Inhibition of Prostaglandin Synthesis Inflammation->Prostaglandin Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Antioxidant_Effect Antioxidant Effect Antioxidant->Antioxidant_Effect

Figure 3: Potential signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound, a unique isoflav-3-ene from Dalbergia odorifera, presents a promising scaffold for further investigation in drug discovery. Its demonstrated in vitro biological activities, including anti-inflammatory, anti-platelet, antioxidant, and cytotoxic effects, warrant more in-depth studies. Future research should focus on several key areas:

  • Quantitative Analysis: Determining the precise yield of this compound from its natural source and establishing robust quantitative structure-activity relationships (QSAR) for its various biological effects.

  • Spectroscopic Database: Publicly archiving detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data to facilitate its identification and synthesis.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.

  • In Vivo Studies: Progressing from in vitro assays to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Synthetic Analogs: Exploring the synthesis of this compound analogs to optimize its biological activities and drug-like properties.

A concerted effort in these research areas will be crucial to fully unlock the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on Odoriflavene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a common structural backbone known for a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on data relevant to researchers and drug development professionals. This compound is found in the heartwood of Dalbergia odorifera, a plant used in traditional medicine.[1][2]

Chemical Structure and Properties

This compound is chemically identified as 2',4',5'-trihydroxy-7-methoxyisoflavone .[2] Its structure consists of a 3-phenylchromen-4-one backbone with hydroxyl groups at the 2', 4', and 5' positions of the B-ring and a methoxy group at the 7-position of the A-ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
CAS Number 101153-41-7
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Isolation of this compound from Dalbergia odorifera

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the isolation of isoflavonoids from Dalbergia odorifera can be outlined as follows. This protocol is a composite based on common phytochemical extraction and isolation techniques.

Experimental Workflow for Isoflavonoid Isolation

experimental_workflow A Air-dried and powdered heartwood of Dalbergia odorifera B Extraction with 95% Ethanol (reflux) A->B C Concentration of Ethanolic Extract B->C D Partitioning with Ethyl Acetate C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel) E->F G Gradient Elution (e.g., Chloroform-Methanol) F->G H Fraction Collection and TLC Analysis G->H I Further Purification (Sephadex LH-20, MCI gel, HPLC) H->I J Isolated this compound I->J

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered heartwood of Dalbergia odorifera is extracted with 95% ethanol under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, which is likely to contain this compound, is collected.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.

  • Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography, MCI gel column chromatography, or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Biological Activities

Flavonoids isolated from Dalbergia odorifera have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. While specific quantitative data for this compound is limited in the readily available literature, the activities of structurally similar compounds from the same plant provide valuable insights.

Anti-inflammatory Activity

Several isoflavonoids from Dalbergia odorifera have demonstrated significant anti-inflammatory activity. For instance, some flavonoids from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] This is a common in vitro model for assessing anti-inflammatory potential. The inhibition of NO production is a key target in the development of anti-inflammatory drugs.

Signaling Pathway for LPS-induced Inflammation

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound (putative) This compound->NFkB Inhibition (putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant potential of flavonoids is a well-established area of research. These compounds can act as free radical scavengers, hydrogen donors, and metal chelators. The antioxidant activity of flavonoids from Dalbergia odorifera has been investigated, and many exhibit potent radical scavenging activity. While specific IC50 values for this compound in standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not available, trihydroxyflavones, in general, are known to be effective antioxidants.[5]

Synthesis of this compound

A specific, detailed synthesis protocol for this compound (2',4',5'-trihydroxy-7-methoxyisoflavone) has not been found in the reviewed literature. However, the synthesis of structurally similar isoflavones typically involves the construction of the isoflavone core from a deoxybenzoin intermediate. A plausible synthetic route could involve the following key steps:

Plausible Synthetic Pathway for this compound

synthesis_pathway A Resorcinol derivative C Deoxybenzoin formation A->C B 2,4,5-Trihydroxyphenylacetic acid derivative B->C D Cyclization with a formylating agent C->D E This compound D->E

Caption: A generalized synthetic approach to the isoflavone core of this compound.

Conclusion

This compound (2',4',5'-trihydroxy-7-methoxyisoflavone) is a promising natural product isolated from Dalbergia odorifera. While comprehensive data on its specific biological activities and spectroscopic properties are not yet widely available, its structural similarity to other bioactive flavonoids suggests potential for further investigation in drug discovery and development. Future research should focus on the complete spectroscopic characterization of this compound, the development of a reliable synthetic route, and a thorough evaluation of its pharmacological profile, particularly its anti-inflammatory and antioxidant properties, including the determination of IC50 values in relevant biological assays. This will provide a solid foundation for exploring its therapeutic potential.

References

Spectroscopic and Structural Elucidation of Odoriflavene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odoriflavene is an isoflav-3-ene, a class of flavonoids, isolated from the heartwood of Dalbergia odorifera.[1] This technical guide provides a detailed overview of the spectroscopic data essential for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies behind these techniques are also detailed to provide a comprehensive resource for researchers, scientists, and professionals in drug development. While specific, experimentally-derived raw data for this compound is not publicly available, this guide presents representative data and protocols for the analysis of isoflavonoid compounds.

Data Presentation

The structural elucidation of novel compounds like this compound relies on the careful analysis of various spectroscopic data. Below are tables summarizing the expected ¹H NMR, ¹³C NMR, IR, and MS data for a representative isoflav-3-ene structure, based on known values for similar flavonoid compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for an Isoflav-3-ene Core Structure

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.5 - 5.5m-
H-46.5 - 7.0d~2.0
H-57.5 - 8.0d~8.5
H-66.8 - 7.2dd~8.5, 2.5
H-86.8 - 7.2d~2.5
Aromatic Protons (B-ring)6.8 - 7.5m-
Methoxy Protons (-OCH₃)3.8 - 4.0s-
Hydroxyl Protons (-OH)9.0 - 13.0s (broad)-

Table 2: Representative ¹³C NMR Spectroscopic Data for an Isoflav-3-ene Core Structure

CarbonChemical Shift (δ, ppm)
C-265 - 75
C-3120 - 130
C-4125 - 135
C-4a115 - 125
C-5125 - 130
C-6110 - 120
C-7155 - 165
C-895 - 105
C-8a150 - 160
C-1'110 - 120
C-2'155 - 165
C-3'100 - 110
C-4'155 - 165
C-5'105 - 115
C-6'130 - 140
Methoxy Carbons (-OCH₃)55 - 65

Table 3: Representative Infrared (IR) Spectroscopy Data for an Isoflavonoid

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (phenolic)3200 - 3600Strong, broad
C-H (aromatic)3000 - 3100Medium to weak
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1500 - 1600Medium to strong
C-O (aryl ether)1200 - 1300Strong
C-O (alcohol)1000 - 1200Strong

Table 4: Representative Mass Spectrometry (MS) Fragmentation Data for an Isoflavonoid

m/z ValueInterpretation
[M]+•Molecular ion
[M-H]⁻Deprotonated molecule
[M-CH₃]+•Loss of a methyl radical (from methoxy group)
[M-H₂O]+•Loss of water
[M-CO]+•Loss of carbon monoxide
RDA fragmentsRetro-Diels-Alder fragmentation of the C-ring

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons. Standard pulse programs and parameters provided by the spectrometer manufacturer are generally used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

  • Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Liquid/Solution Samples: The sample can be analyzed as a thin film between two salt (NaCl or KBr) plates.

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

Instrumentation: A variety of mass spectrometers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

  • The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • The solution is then introduced into the mass spectrometer's ion source.

Data Acquisition (using Electrospray Ionization - ESI):

  • Ionization Mode: Both positive and negative ion modes are typically used to obtain comprehensive information. In positive mode, [M+H]⁺ or [M+Na]⁺ ions are often observed, while in negative mode, [M-H]⁻ is common.

  • Mass Range: A scan range appropriate for the expected molecular weight is set (e.g., m/z 100-1000).

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Dalbergia odorifera heartwood) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation pure_compound Pure Compound (this compound) fractionation->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Proposed Structure data_analysis->structure

Caption: Workflow for Natural Product Isolation and Characterization.

Signaling Pathway

Flavonoids are known to modulate various cellular signaling pathways. The diagram below illustrates a simplified representation of how a flavonoid might inhibit an inflammatory pathway, a known activity for many such compounds.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway This compound This compound This compound->nfkb_pathway Inhibition nfkb_activation NF-κB Activation nfkb_pathway->nfkb_activation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_activation->gene_expression inflammation Inflammatory Response gene_expression->inflammation

Caption: Inhibition of NF-κB Inflammatory Pathway by a Flavonoid.

References

The Biosynthesis of Odoriflavene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene, an isoflav-3-ene found in the heartwood of Dalbergia odorifera, is a member of the vast and structurally diverse class of plant flavonoids.[1][2][3] Isoflavonoids, particularly abundant in the Leguminosae family, play crucial roles in plant defense as phytoalexins and are of significant interest to the pharmaceutical industry due to their potential health benefits.[2][4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting quantitative data from relevant studies, outlining experimental protocols for its analysis, and visualizing the involved pathways and workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[6] This precursor enters the flavonoid biosynthetic pathway, leading to the formation of a key intermediate, liquiritigenin. Subsequent enzymatic modifications, characteristic of isoflavonoid metabolism, are thought to yield this compound. While a dedicated "this compound synthase" has not been explicitly characterized, the pathway can be inferred from known enzymatic reactions in isoflavonoid biosynthesis, particularly those leading to structurally related pterocarpans.[7][8]

The proposed pathway involves the following key enzymatic steps:

  • Chalcone Synthase (CHS) and Chalcone Reductase (CHR): The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. In leguminous plants, the concerted action of CHS and CHR produces 4,2',4'-trihydroxychalcone (isoliquiritigenin).[2][9]

  • Chalcone Isomerase (CHI): Isoliquiritigenin is then cyclized by CHI to form the flavanone, liquiritigenin.[2][9]

  • Isoflavone Synthase (IFS): This key enzyme catalyzes the 2,3-aryl migration of the B-ring on the flavanone skeleton, converting liquiritigenin to 2-hydroxy-2,3-dihydrodaidzein.[5][10]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Subsequent dehydration by HID yields the isoflavone, daidzein.[2]

  • Isoflavone 2'-hydroxylase (I2'H) and Isoflavone Reductase (IFR): Daidzein is likely hydroxylated at the 2' position by I2'H, followed by reduction by IFR to yield an isoflavanone intermediate.[7][8] A key isoflavanone found in D. odorifera is vestitone.[11]

  • Vestitone Reductase (VR): This enzyme stereospecifically reduces the isoflavanone (e.g., vestitone) to the corresponding isoflavanol.[12][13]

  • Putative Isoflav-3-ene Synthase (I3S): The final step is proposed to be the dehydration of the isoflavanol intermediate by a yet-to-be-fully-characterized isoflav-3-ene synthase to form the isoflav-3-ene structure of this compound.[7][8]

Pathway Diagram

Odoriflavene_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA + 3x Malonyl-CoA Isoliquiritigenin Isoliquiritigenin pCoumaroylCoA->Isoliquiritigenin CHS/CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI Dihydrodaidzein 2-Hydroxy-2,3-dihydrodaidzein Liquiritigenin->Dihydrodaidzein IFS Daidzein Daidzein Dihydrodaidzein->Daidzein HID Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->Hydroxydaidzein I2'H Vestitone Vestitone (Isoflavanone) Hydroxydaidzein->Vestitone IFR Isoflavanol Isoflavanol Vestitone->Isoflavanol VR This compound This compound (Isoflav-3-ene) Isoflavanol->this compound I3S (putative)

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Quantitative analysis of flavonoids in Dalbergia odorifera has been performed using High-Performance Liquid Chromatography (HPLC). The following tables summarize key quantitative data from a study that analyzed six major flavonoids in D. odorifera.[14]

Table 1: HPLC Calibration Curves for Flavonoids in Dalbergia odorifera

CompoundRegression EquationLinear Range (µg/mL)
FisetinY = 17040X + 22240.99980.875 - 35
DaidzeinY = 75875X + 19510.99981.209 - 48.375
LiquiritigeninY = 39236X + 3018.80.99984.312 - 172.5
LuteolinY = 62191X + 4598.90.99980.962 - 38.5
NaringeninY = 49914X + 2333.40.99983.8 - 152
FormononetinY = 91754X - 7880.30.99980.787 - 31.5

Source: Adapted from a study on flavonoid accumulation in D. odorifera.[14]

Table 2: Content of Major Flavonoids in Different Wood Zones of Dalbergia odorifera

CompoundHeartwood (HW) (µg/g)Discolored Zone (D) (µg/g)Healthy Wood (H) (µg/g)
FisetinPresentPresentNot Detected
DaidzeinPresentPresentNot Detected
LiquiritigeninPresentPresentNot Detected
LuteolinPresentPresentNot Detected
NaringeninPresentPresentNot Detected
FormononetinPresentPresentNot Detected

Source: Adapted from a study on flavonoid accumulation in D. odorifera.[14] Note: Specific concentrations for each zone were not provided in a tabular format in the source but the presence in heartwood and discolored zones was confirmed, with higher amounts in the heartwood. Healthy wood did not contain detectable levels of these flavonoids.[14]

Another study utilizing Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) provided quantification for 17 flavonoids in D. odorifera, with sativanone and 3'-O-methylviolanone being the dominant compounds.[9][15]

Table 3: Quantitative Analysis of Selected Flavonoids in Dalbergia odorifera by UPLC-MS/MS

AnalyteLimit of Quantitation (ng/mL)Mean Recovery Range (%)
17 Flavonoids0.256 - 18.84094.18 - 101.97

Source: Adapted from a study on the analysis of flavonoids in D. odorifera.[9]

Experimental Protocols

Extraction of Flavonoids from Dalbergia odorifera

This protocol is based on the methodology for extracting flavonoids for HPLC analysis.[14]

Materials:

  • Powdered D. odorifera wood samples

  • 70% Ethanol

  • Ultrasonic vibrator

  • Filter paper

  • Volumetric flasks

Procedure:

  • Weigh 0.2 g of powdered sample and place it in a 100-mL conical flask.

  • Add 20 mL of 70% ethanol to the flask.

  • Subject the solution to ultrasonic vibration (60 kHz) for 60 minutes at 25 °C.

  • Thoroughly shake the mixture and then filter it.

  • Bring the final volume of the filtrate to 25 mL with 70% ethanol.

  • For total flavonoid quantification, mix 1 mL of the filtered solution with 1 mL of NaOMe in a 5-mL volumetric flask and bring to volume with 70% ethanol. After 40 minutes at room temperature, measure the absorbance at 410 nm.

  • For HPLC analysis, the filtered solution can be directly used for injection after appropriate dilution and filtration through a 0.22 µm filter.

Quantification of Flavonoids by HPLC

This protocol is based on the HPLC method used for the quantification of six major flavonoids in D. odorifera.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Phosphoric acid in water

  • Gradient Elution:

    • 0-10 min: 15% A

    • 10-20 min: 15-25% A

    • 20-30 min: 25-35% A

    • 30-40 min: 35-50% A

    • 40-50 min: 50-60% A

    • 50-55 min: 60-15% A

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

Quantification:

  • Prepare standard solutions of the flavonoids of interest at various concentrations to generate a calibration curve.

  • Inject the extracted samples and quantify the individual flavonoids by comparing their peak areas to the respective standard curves.

Experimental Workflow Diagram

Experimental_Workflow Sample Dalbergia odorifera Wood Sample Grinding Grinding to Powder Sample->Grinding Extraction Ultrasonic Extraction (70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC UPLC_MS UPLC-MS/MS Analysis Filtration->UPLC_MS Data Data Analysis and Quantification HPLC->Data UPLC_MS->Data Signaling_Pathway Stimuli Mechanical Wounding Pathogen Attack Hormones Plant Hormones (ABA, Ethylene, JA) Stimuli->Hormones ROS Reactive Oxygen Species (H₂O₂) Stimuli->ROS TF Transcription Factors (e.g., MYB) Hormones->TF ROS->TF Genes Flavonoid Biosynthesis Genes (CHS, CHI, IFS, etc.) TF->Genes Upregulation Flavonoids Flavonoid Accumulation (including this compound) Genes->Flavonoids

References

Odoriflavene Analogues and Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, an isoflav-3-ene class of flavonoid, and its analogues are a growing area of interest in natural product chemistry and drug discovery. Found primarily in the plant genera Dalbergia and Millettia, these compounds exhibit a range of promising biological activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources, chemical diversity, and biological activities of this compound and its related isoflavonoid derivatives. Detailed experimental protocols for the isolation and structural elucidation of these compounds are provided, along with a summary of their effects on key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this important class of natural products.

Introduction to this compound and its Analogues

This compound is a phenolic compound classified as an isoflav-3-ene, a subclass of isoflavonoids. Its chemical formula is C₁₇H₁₆O₅, with a molecular weight of 300.31 and a CAS number of 101153-41-7.

Natural Sources:

This compound has been isolated from the following plant species:

  • Dalbergia odorifera (Fragrant Rosewood): Found in the root heartwood.

  • Millettia dielsiana : Found in the herb.

The genera Dalbergia and Millettia, both belonging to the Fabaceae (legume) family, are rich sources of a diverse array of isoflavonoids. These include not only isoflav-3-enes like this compound but also other related structural classes such as:

  • Isoflavans: Characterized by a saturated C-ring.

  • Isoflavones: Featuring a C=C double bond and a C=O group in the C-ring.

  • Rotenoids: A class of isoflavonoids containing an extra heterocyclic ring.

  • Pterocarpans: Characterized by a tetracyclic ring system.

  • Coumaronochromenes: Another structurally related class of isoflavonoids.

This structural diversity contributes to a wide spectrum of biological activities.

Quantitative Biological Activity

This compound and its analogues have been evaluated for various biological activities. The following tables summarize the quantitative data available in the literature, primarily focusing on their cytotoxic and antioxidant effects.

Table 1: Cytotoxicity of Isoflavonoids from Millettia Species

CompoundCell LineActivityIC₅₀ (µM)Source
DurmilloneA549 (human lung carcinoma)Cytotoxic6.6[1][2]
DurmilloneBEAS-2B (normal human bronchial epithelial)Low Cytotoxicity58.4[1][2]
DurmilloneLO2 (normal human liver)Low Cytotoxicity78.7[1][2]
DurmilloneCCD19Lu (normal human lung fibroblast)Low Cytotoxicity>100[1][2]
Millexatin NMDA-MB-231 (human breast cancer)Cytotoxic13.9 - 30.9[3]
Millexatin NHuh-7 (human liver cancer)Cytotoxic13.9 - 30.9[3]
Millexatin NKKU-100 (human cholangiocarcinoma)Cytotoxic13.9 - 30.9[3]
IsojamaicinDLD-1WT (human colon cancer)Moderate Cytotoxicity20.9 ± 0.9[2]
IsojamaicinDLD-1 DKO (human colon cancer)No Toxicity>100[2]
JamaicinA549 (human lung carcinoma)Cytotoxic11.4 ± 5.0[4]

Table 2: Antioxidant Activity of Isoflavonoids from Dalbergia parviflora

CompoundAssayActivitySC₅₀ (µM)Source
CalycosinSuperoxide Radical ScavengingHigh0.25[5]
Khrinone BSuperoxide Radical ScavengingHigh0.60[5]
Khrinone CSuperoxide Radical ScavengingHigh0.67[5]
(3RS)-3'-hydroxy-8-methoxy vestitolSuperoxide Radical ScavengingModerate2.8[5]
(3R)-vestitolSuperoxide Radical ScavengingModerate6.4[5]

Experimental Protocols

The isolation and structural elucidation of this compound analogues and other isoflavonoids involve a series of well-established phytochemical techniques.

Extraction

The initial step involves the extraction of compounds from the plant material.

  • Maceration: The air-dried and powdered plant material (e.g., heartwood, leaves, or stems) is soaked in a suitable organic solvent at room temperature for an extended period. Common solvents include methanol, ethanol, and acetone.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates a heated solvent through the plant material.

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to fractionate the compounds based on their polarity.

Isolation and Purification

The separation of individual compounds from the crude extract or its fractions is typically achieved through various chromatographic techniques.

  • Column Chromatography (CC): This is the most common method for the initial separation of compounds.

    • Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh) is widely used. For more polar compounds, Sephadex LH-20 is a common choice.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of compounds.

    • Column: A reversed-phase C18 column is most commonly used.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and acetonitrile or methanol is a typical mobile phase.

  • Preparative Thin-Layer Chromatography (pTLC): This technique can be used for the separation of small quantities of compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms, allowing for the complete assignment of the structure. For isoflavonoids, the HMBC experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular skeleton.[6]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and is used to determine the molecular formula of the compound. Electrospray ionization (ESI) is a common ionization technique.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the molecule, which is characteristic of the flavonoid skeleton.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Mechanisms of Action

Isoflavonoids, including analogues of this compound, are known to modulate a variety of cellular signaling pathways, which underlies their observed biological activities.

  • Cancer Cell Apoptosis and Proliferation: Isoflavonoids can influence key pathways involved in cancer progression.

    • Akt Pathway: Inhibition of the Akt signaling pathway can lead to decreased cell survival and proliferation.

    • NF-κB Pathway: Downregulation of the NF-κB pathway can reduce inflammation and inhibit cancer cell growth.

    • MAPK Pathway: Modulation of the MAPK pathway (including ERK, JNK, and p38) can have varied effects on cell proliferation and apoptosis depending on the specific context.

    • Wnt Pathway: Inhibition of the Wnt/β-catenin signaling pathway can suppress tumor growth.

  • Antioxidant and Anti-inflammatory Effects:

    • PPAR Signaling: Isoflavonoids can activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in regulating inflammation and metabolism.

  • Estrogenic and Antiestrogenic Effects: Due to their structural similarity to estrogen, some isoflavonoids can bind to estrogen receptors (ERα and ERβ), leading to either estrogenic or antiestrogenic effects depending on the tissue and the specific compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound analogues from a plant source.

experimental_workflow plant_material Plant Material (e.g., Dalbergia heartwood) extraction Extraction (Maceration/Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel/Sephadex) fractions->column_chromatography hplc HPLC Purification (Reversed-Phase C18) column_chromatography->hplc pure_compound Pure Isoflavonoid hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation biological_activity Biological Activity Assays pure_compound->biological_activity nmr NMR (1D & 2D) structure_elucidation->nmr ms Mass Spectrometry (HRMS) structure_elucidation->ms uv_ir UV-Vis & IR structure_elucidation->uv_ir

Caption: General workflow for isoflavonoid isolation and identification.

Signaling Pathways in Cancer

This diagram depicts the major signaling pathways in cancer cells that are modulated by isoflavonoids.

signaling_pathways cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects isoflavonoids Isoflavonoids (this compound Analogues) akt Akt Pathway isoflavonoids->akt Inhibits nfkb NF-κB Pathway isoflavonoids->nfkb Inhibits mapk MAPK Pathway isoflavonoids->mapk Modulates wnt Wnt Pathway isoflavonoids->wnt Inhibits apoptosis Increased Apoptosis akt->apoptosis inhibits proliferation Decreased Proliferation akt->proliferation promotes nfkb->apoptosis inhibits inflammation Reduced Inflammation nfkb->inflammation promotes mapk->proliferation regulates wnt->proliferation promotes

Caption: Isoflavonoid modulation of key cancer signaling pathways.

Conclusion

This compound and its naturally occurring analogues represent a valuable and diverse class of isoflavonoids with significant potential for drug development. Their presence in medicinal plants like Dalbergia odorifera and various Millettia species, coupled with their demonstrated cytotoxic and antioxidant activities, makes them compelling targets for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the continued exploration of these promising compounds.

References

Odoriflavene: A Technical Guide to its Putative Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of published scientific literature did not yield specific quantitative data on the antioxidant activity of Odoriflavene. This technical guide provides an overview of the antioxidant potential of this compound based on its chemical class (isoflav-3-ene) and its origin, the plant Dalbergia odorifera, which is known for producing potent antioxidant flavonoids. The experimental protocols and signaling pathways described are standard methodologies and mechanisms relevant to flavonoid antioxidants and serve as a predictive framework for the potential evaluation of this compound.

Introduction

This compound is an isoflav-3-ene, a class of flavonoid-related compounds, isolated from the heartwood of Dalbergia odorifera T. Chen. This plant is a source of various bioactive flavonoids, many of which have demonstrated significant antioxidant and anti-inflammatory properties in numerous studies.[1][2] Isoflavonoids, in general, are recognized for their capacity to mitigate oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[3][4][5] Their antioxidant effects are attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[6]

While direct experimental data for this compound is not currently available, this guide outlines the probable antioxidant mechanisms and the established methodologies for its assessment.

Antioxidant Activity of Related Compounds from Dalbergia odorifera

To provide a context for the potential antioxidant capacity of this compound, the following table summarizes quantitative data for other flavonoids isolated from the same plant, Dalbergia odorifera. These compounds have been evaluated using various standard antioxidant assays.

CompoundChemical ClassAssayResultReference Compound
EriodictyolFlavanoneOSI, Reducing Power, ABTSStronger than BHTBHT
3'-HydroxymelanettinNeoflavoneOSI, Reducing Power, ABTSStronger than BHTBHT
SativanoneIsoflavanoneAnti-inflammatory (NO inhibition)IC₅₀: 40.2 ± 1.1 µMN/A
LiquiritigeninFlavanoneAnti-inflammatory (NO inhibition)IC₅₀: 3.2 ± 0.1 µMN/A
(3R)-VestitolIsoflavanAnti-inflammatory (NO inhibition)IC₅₀: 14.7 ± 0.3 µMN/A
(Data sourced from references[7][8][9])

Key Experimental Protocols for Antioxidant Activity Assessment

The following sections detail the standard experimental protocols used to quantify the antioxidant activity of phytochemicals like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution (e.g., 0.1 mM) of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.[12]

  • Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.

  • Reaction: Add a defined volume of the sample or standard to an equal volume of the DPPH working solution in a cuvette or 96-well plate. A blank containing only the solvent is also prepared.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (typically 30 minutes).[12]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.[13][14]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Mix Sample/Control with DPPH solution P1->R1 P2 Prepare serial dilutions of this compound P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in dark (30 min, RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Figure 1: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, creating a blue-green solution. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color measured spectrophotometrically.[15][16]

Protocol:

  • Generation of ABTS•+: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the buffer.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[17]

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM) P2 Incubate in dark (12-16h, RT) P1->P2 P3 Dilute ABTS•+ to Absorbance of ~0.70 P2->P3 R1 Add Sample/Standard to ABTS•+ working solution P3->R1 R2 Incubate (e.g., 6 min) R1->R2 R3 Measure Absorbance at 734 nm R2->R3 A1 Calculate % Inhibition R3->A1 A2 Determine IC50 or TEAC A1->A2

Figure 2: General workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.[10]

Protocol:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound and a ferrous sulfate (FeSO₄) standard curve.

  • Reaction: Add a small volume of the sample or standard to a pre-warmed aliquot of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to the ferrous sulfate standard curve. Results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant model. It uses a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by peroxyl radicals. Antioxidants prevent this fluorescence.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Loading: Wash the cells and incubate them with a medium containing the test compound (this compound) and the DCFH-DA probe (e.g., 25 µM) for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add a peroxyl radical initiator, such as ABAP (600 µM).

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. Results are often expressed as Quercetin Equivalents (QE).

Putative Signaling Pathway: Keap1-Nrf2 Axis

Flavonoids commonly exert their antioxidant effects not only by direct radical scavenging but also by upregulating the body's endogenous antioxidant defense system. The primary pathway governing this response is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][8]

Mechanism of Action:

  • Basal State: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[14]

  • Activation by Oxidative Stress or Antioxidants: When cells are exposed to oxidative stress or electrophilic compounds like many flavonoids, specific cysteine residues on the Keap1 protein are modified. This modification changes the conformation of Keap1, disrupting its ability to bind to Nrf2.

  • Nrf2 Translocation and Gene Expression: Freed from Keap1, Nrf2 translocates into the nucleus. In the nucleus, it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[5][17]

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and enzymes involved in glutathione synthesis (e.g., GCLC, GCLM).[18] This enzymatic shield enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Figure 3: Activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion

This compound, an isoflav-3-ene from Dalbergia odorifera, belongs to a class of compounds and originates from a plant species both known for significant antioxidant activity. Although direct experimental data for this compound is lacking, it is highly probable that it possesses antioxidant properties. These properties can be robustly evaluated using standard in vitro assays such as DPPH, ABTS, and FRAP, and further validated in a cellular context with the CAA assay. The likely mechanism of action extends beyond direct radical scavenging to include the upregulation of endogenous antioxidant defenses via the Keap-Nrf2 signaling pathway. Further research is required to isolate this compound in sufficient quantities and perform these assays to quantify its specific antioxidant capacity and confirm its mechanism of action, thereby establishing its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to Odoriflavene (CAS: 101153-41-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene, presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies pertinent to its study. While specific quantitative data on its bioactivity remains limited in publicly accessible literature, this document consolidates the available information and furnishes detailed experimental protocols for its known biological effects, namely its antioxidant and cytotoxic properties. Furthermore, potential anti-inflammatory activity is discussed based on the bioactivity of analogous compounds isolated from the same natural source. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

This compound (CAS Number: 101153-41-7) is a phenolic compound first isolated from the root heartwood of Dalbergia odorifera T. Chen (Leguminosae)[1]. Structurally, it is classified as an isoflav-3-ene, a subclass of flavonoids. Its chemical name is 3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol. Preliminary studies have indicated that this compound possesses antioxidant and cytotoxic properties, suggesting its potential for further investigation in the fields of oncology and diseases related to oxidative stress.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While qualitative solubility information is available, specific quantitative data such as melting and boiling points are not widely reported.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 101153-41-7[1]
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Chemical Name 3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol
Purity ≥98% or HPLC≥95% (as commercially available)
Appearance Solid Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[1]

Spectroscopic Data

Detailed spectroscopic data for this compound, including 1H-NMR, 13C-NMR, and mass spectrometry, are essential for its unambiguous identification and characterization. While the original isolation paper is not readily accessible, this section outlines the expected data based on its chemical structure and provides a general protocol for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings, the protons of the chromene moiety, and the methoxy groups.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for all 17 carbon atoms, including the aromatic carbons, the carbons of the heterocyclic ring, and the methoxy carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound should exhibit a molecular ion peak corresponding to its molecular weight (300.31 g/mol ). Fragmentation patterns would provide further structural information.

Biological Activities

This compound has been reported to exhibit antioxidant and cytotoxic activities. While specific quantitative data such as IC₅₀ values are not consistently available in the literature, the following sections detail these activities and provide protocols for their assessment.

Antioxidant Activity

This compound has demonstrated antioxidant properties and the ability to inhibit the decrease of glutathione levels in rat lenses induced by UV irradiation.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the this compound solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxic Activity

This compound has shown cytotoxic activity against the human neuroblastoma cell line SH-SY5Y in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (vehicle-treated cells).

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Potential Anti-inflammatory Activity

While there are no direct reports on the anti-inflammatory activity of this compound, other flavonoids isolated from Dalbergia odorifera have demonstrated inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophages. This suggests that this compound may also possess anti-inflammatory properties.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite:

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC₅₀ value for NO inhibition can be determined from the dose-response curve.

Synthesis

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its cytotoxic and potential anti-inflammatory activities, it is plausible that this compound may interact with pathways involved in apoptosis, cell cycle regulation, and inflammatory responses.

Below are hypothetical diagrams representing potential experimental workflows and signaling pathways that could be investigated for this compound.

Experimental_Workflow_for_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A SH-SY5Y Cell Culture B Seeding in 96-well plates A->B C Treatment with This compound (various conc.) B->C D Incubation (24/48/72h) C->D E Addition of MTT solution D->E F Incubation (4h) E->F G Addition of DMSO F->G H Absorbance Reading (570nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the cytotoxic activity of this compound.

Potential_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activation This compound This compound This compound->NFkB_Pathway Inhibition? iNOS_Expression iNOS Gene Expression NFkB_Pathway->iNOS_Expression Induction NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound, a natural isoflav-3-ene from Dalbergia odorifera, exhibits promising antioxidant and cytotoxic activities. This technical guide has summarized the currently available data and provided detailed experimental protocols to facilitate further research. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determining the precise IC₅₀ values for its cytotoxic and potential anti-inflammatory effects.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound exerts its biological effects.

  • Synthesis and Analogue Development: Establishing an efficient synthetic route to this compound to enable the generation of analogues with improved potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Synthesis and Purification of Odoriflavene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene found in the root heartwood of Dalbergia odorifera T. Chen, has garnered interest for its potential biological activities. This document provides a comprehensive overview of a proposed synthetic route and a detailed purification protocol for this compound, tailored for researchers in medicinal chemistry, natural product synthesis, and drug development. The protocols are based on established methodologies for the synthesis and purification of structurally related isoflavonoids.

Introduction

This compound (7-hydroxy-2',4',5'-trimethoxyisoflav-3-ene) is a phenolic compound belonging to the isoflavonoid class.[1] Natural isoflavonoids are known to exhibit a wide range of pharmacological activities, including antioxidant and cytotoxic effects.[2] The limited availability of this compound from natural sources necessitates the development of efficient synthetic and purification strategies to enable further investigation of its therapeutic potential. This application note outlines a plausible synthetic pathway and a robust purification workflow for obtaining high-purity this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and storage of the compound.

PropertyValueReference
CAS Number 101153-41-7[1][2][3]
Molecular Formula C₁₇H₁₆O₅[2][3]
Molecular Weight 300.31 g/mol [2][3]
Appearance Solid powder[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C (powder) or -80°C (in solvent)[1][4]

Proposed Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of a 2'-hydroxydeoxybenzoin intermediate, followed by a reductive cyclization to yield the isoflav-3-ene core of this compound.

Odoriflavene_Synthesis A 2,4-Dihydroxybenzaldehyde C Deoxybenzoin Intermediate A->C Acylation B 2,4,5-Trimethoxyphenylacetic acid B->C D This compound C->D Reductive Cyclization

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxy-2',4',5'-trimethoxydeoxybenzoin (Deoxybenzoin Intermediate)

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dry dichloromethane, add a condensing agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • To this mixture, add a solution of 2,4,5-trimethoxyphenylacetic acid (1.0 eq) in dry dichloromethane dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the deoxybenzoin intermediate.

Step 2: Reductive Cyclization to this compound

  • Dissolve the deoxybenzoin intermediate (1.0 eq) in a mixture of methanol and tetrahydrofuran.

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~5-6.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude synthetic product will likely contain unreacted starting materials, byproducts, and isomers. A multi-step purification protocol is recommended to obtain high-purity this compound.

Purification Workflow

The purification strategy involves an initial flash chromatography step to remove major impurities, followed by a final polishing step using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Odoriflavene_Purification A Crude this compound B Silica Gel Flash Chromatography A->B C Semi-Pure this compound Fractions B->C D Purity Analysis (TLC/HPLC) C->D E Preparative HPLC (C18) C->E Pool & Concentrate F Pure this compound E->F G Characterization (NMR, MS) F->G

Caption: Purification workflow for synthetic this compound.

Experimental Protocol: Purification

1. Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the hexane-ethyl acetate gradient.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the desired product.

    • Evaporate the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Procedure:

    • Dissolve the semi-pure this compound from the flash chromatography step in a suitable solvent (e.g., methanol or DMSO).

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Elute with a suitable gradient to resolve the product from remaining impurities.

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Characterization

The identity and purity of the synthesized and purified this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Analytical HPLC: To determine the final purity of the compound.

Safety Precautions

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.[4]

Conclusion

The proposed synthetic and purification protocols provide a framework for the laboratory-scale production of this compound. These methods, based on established chemical principles for isoflavonoid synthesis, should enable researchers to obtain sufficient quantities of this compound for further biological and pharmacological evaluation. Optimization of reaction conditions and purification parameters may be necessary to achieve desired yields and purity levels.

References

Application Notes and Protocols for the Analytical Detection of Odoriflavene by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odoriflavene, a novel flavin-like molecule, has garnered significant interest in drug development and scientific research due to its potential biological activities. The development of robust and reliable analytical methods for the detection and quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control, and further pharmacological evaluation. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method with UV detection is a common and cost-effective technique for the quantification of chromophoric molecules like this compound. The following protocol outlines a general procedure for method development and a final validated method.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • All mobile phase components should be filtered through a 0.22 µm filter and degassed prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax). For flavins, this is often around 265 nm and 445 nm.

  • Elution Mode: A gradient elution is often necessary to separate the analyte from matrix components. An example gradient is provided in the table below.

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For biological fluids, a protein precipitation step followed by centrifugation and filtration is common.[1] For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended. This protocol outlines the development of an LC-MS/MS method using Multiple Reaction Monitoring (MRM) for quantification.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • The LC conditions (column, mobile phase, flow rate, gradient) can often be adapted from the developed HPLC-UV method. Shorter run times can be achieved with UHPLC systems and columns with smaller particle sizes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), tested in both positive and negative modes to determine which provides a better signal for this compound.

  • Analyte-Specific Parameters: These must be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

    • Precursor Ion (Q1): The protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion of this compound.

    • Product Ions (Q3): The most stable and abundant fragment ions generated by collision-induced dissociation (CID) of the precursor ion. The transition from the precursor ion to a specific product ion is used for quantification in MRM mode.

    • Collision Energy (CE) and Fragmentor Voltage: Optimized to maximize the abundance of the desired product ions.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage4000 V
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transition
Precursor Ion (m/z)[To be determined]
Product Ion (m/z)[To be determined]
Collision Energy (V)[To be determined]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative performance of the developed analytical methods.

Table 3: Method Linearity

AnalyteMethodCalibration Range (µg/mL)Correlation Coefficient (r²)
This compoundHPLC-UV1 - 100≥ 0.999
This compoundLC-MS/MS0.001 - 1≥ 0.999

Table 4: Detection and Quantification Limits

AnalyteMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compoundHPLC-UV0.31.0
This compoundLC-MS/MS0.00030.001

Table 5: Method Precision

AnalyteMethodConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=18)
This compoundHPLC-UV5< 2%< 5%
50< 2%< 5%
90< 2%< 5%
This compoundLC-MS/MS0.005< 5%< 10%
0.05< 5%< 10%
0.5< 5%< 10%

Table 6: Method Accuracy (Recovery)

AnalyteMethodMatrixSpiked Concentration (µg/mL)Recovery (%)
This compoundHPLC-UVPlasma595 - 105
5095 - 105
9095 - 105
This compoundLC-MS/MSPlasma0.00590 - 110
0.0590 - 110
0.590 - 110

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working sequence Create Sequence Table working->sequence sample_prep Sample Preparation (e.g., Extraction, Filtration) sample_prep->sequence instrument Instrument Setup (Column, Mobile Phase, Flow Rate) instrument->sequence injection Inject Samples & Standards sequence->injection detection UV/DAD Detection at λmax injection->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: General workflow for HPLC method development and analysis.

LCMS_Workflow cluster_lc LC Method cluster_ms MS Method Development cluster_analysis LC-MS/MS Analysis & Quantification lc_dev Develop/Optimize LC Method (Column, Mobile Phase, Gradient) lcms_run Run Samples using LC-MRM Method lc_dev->lcms_run sample_prep_lcms Prepare Samples & Standards sample_prep_lcms->lcms_run infusion Direct Infusion of Standard q1_scan Identify Precursor Ion [M+H]+ infusion->q1_scan product_scan Identify Product Ions (MS/MS) q1_scan->product_scan ce_opt Optimize Collision Energy (CE) product_scan->ce_opt mrm Define MRM Transitions ce_opt->mrm mrm->lcms_run data_proc Process Data & Quantify lcms_run->data_proc

Caption: Workflow for LC-MS/MS (MRM) method development.

Signaling_Pathway This compound This compound receptor Odorant Receptor (GPCR) This compound->receptor Binds g_protein G Protein (Gα-olf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A camp->pka Activates ion_channel Ion Channel camp->ion_channel Opens neuron_signal Neuronal Signal to Brain pka->neuron_signal Phosphorylates Targets ca_influx Ca2+ Influx ion_channel->ca_influx ca_influx->neuron_signal Depolarization

Caption: Hypothetical olfactory signaling pathway involving this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Odoriflavene Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene is a novel flavonoid compound with potential therapeutic applications. As with many flavonoids, its biological activities are likely multifaceted, potentially encompassing antioxidant, anti-inflammatory, and anticancer effects.[1][2] These application notes provide a comprehensive guide to developing and executing a panel of in vitro assays to characterize the bioactivity of this compound. The following protocols are designed to be adaptable for initial screening and detailed mechanistic studies.

Antioxidant Activity Assays

Flavonoids are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.[3][4] Standard in vitro assays to determine the antioxidant capacity of this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.[5]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[6]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value.

Table 1: Hypothetical Antioxidant Activity of this compound

AssayThis compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)
DPPH15.2 ± 1.85.4 ± 0.5
ABTS8.9 ± 1.13.2 ± 0.3

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Flavonoids have been shown to possess anti-inflammatory properties.[1][7] In vitro assays for anti-inflammatory activity often involve cell-based models that mimic inflammatory responses.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

  • Cell Viability Assay (MTT):

    • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay on the cells.

Table 2: Hypothetical Effect of this compound on NO Production and Cell Viability

This compound (µg/mL)NO Production (% of LPS control)Cell Viability (%)
0 (LPS only)100100
185.3 ± 5.298.1 ± 2.5
1052.1 ± 4.195.7 ± 3.1
5025.8 ± 3.592.4 ± 4.0

Anticancer Activity Assays

Many flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[8][9]

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Experimental Protocol:

  • Cell Culture:

    • Select a panel of cancer cell lines relevant to the desired therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Culture the cells in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Table 3: Hypothetical Anticancer Activity of this compound (IC50 values in µg/mL)

Cell Line24 hours48 hours72 hours
MCF-775.4 ± 6.242.1 ± 3.821.5 ± 2.1
A54988.2 ± 7.155.9 ± 4.530.8 ± 2.9

Visualizations

Signaling Pathway of Inflammation Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (Pro-inflammatory) iNOS->NO This compound This compound This compound->NFkB Inhibits

Caption: Hypothetical pathway of this compound's anti-inflammatory action.

Experimental Workflow for In Vitro Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action This compound This compound Stock Solution Antioxidant Antioxidant Assays (DPPH, ABTS) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Production) This compound->Anti_inflammatory Anticancer Anticancer Assay (MTT) This compound->Anticancer Dose_Response Dose-Response Studies Antioxidant->Dose_Response Anti_inflammatory->Dose_Response Anticancer->Dose_Response Mechanism Mechanism of Action (e.g., Western Blot, qPCR) Dose_Response->Mechanism

Caption: Workflow for evaluating this compound's bioactivity.

Conclusion

These protocols provide a solid foundation for the initial in vitro characterization of this compound. The data generated from these assays will be crucial for determining its therapeutic potential and guiding further preclinical development. It is recommended to perform all experiments with appropriate controls and in at least triplicate to ensure data robustness and reproducibility.

References

Designing In Vivo Studies with Odoriflavene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene is a novel compound with significant therapeutic potential. Preclinical in vivo studies are crucial for evaluating its efficacy, safety, and pharmacokinetic profile before advancing to clinical trials. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies with this compound. The following sections will cover essential considerations for study design, including the selection of animal models, dose formulation and administration, and key experimental procedures for assessing pharmacokinetics, pharmacodynamics, and toxicology.

Introduction to this compound

While specific public information on "this compound" is limited, this document outlines general principles and methodologies applicable to the in vivo evaluation of a novel therapeutic agent. The protocols provided are based on established practices in preclinical drug development and can be adapted to the specific characteristics of this compound once its mechanism of action and therapeutic targets are elucidated.

Key Considerations for In Vivo Study Design

Successful in vivo evaluation of this compound requires careful planning and consideration of several critical factors:

  • Animal Model Selection: The choice of animal model is paramount and should be based on the intended therapeutic indication and the known or hypothesized mechanism of action of this compound. The model should mimic the human disease state as closely as possible.

  • Dose Formulation and Administration: The formulation of this compound for in vivo administration must ensure stability, solubility, and appropriate bioavailability. The route of administration (e.g., oral, intravenous, intraperitoneal) should be selected based on the desired pharmacokinetic profile and clinical application.

  • Ethical Considerations: All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Experimental Protocols

The following are detailed protocols for key in vivo experiments.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a relevant animal model.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., mice, rats).

  • Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus and oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Process blood samples to separate plasma or serum.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

Workflow for a Typical Pharmacokinetic Study:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis cluster_4 Data Interpretation Animal Acclimatization Animal Acclimatization Baseline Health Assessment Baseline Health Assessment Animal Acclimatization->Baseline Health Assessment This compound Formulation This compound Formulation Baseline Health Assessment->this compound Formulation Dose Administration (IV/PO) Dose Administration (IV/PO) This compound Formulation->Dose Administration (IV/PO) Serial Blood Collection Serial Blood Collection Dose Administration (IV/PO)->Serial Blood Collection Sample Processing Sample Processing Serial Blood Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Bioavailability Assessment Bioavailability Assessment PK Parameter Calculation->Bioavailability Assessment

Caption: Workflow of a pharmacokinetic study.

Toxicology Studies

Objective: To assess the safety profile of this compound and determine the maximum tolerated dose (MTD).

Methodology:

  • Dose-Range Finding Studies: Conduct acute toxicity studies to identify the dose range for subsequent studies.[1]

  • Repeated-Dose Toxicity Studies: Administer this compound daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels.

  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of hematological and biochemical parameters.

  • Histopathology: Perform a complete necropsy and collect major organs for histopathological examination.

Logical Flow for Toxicology Assessment:

G Dose-Range Finding Dose-Range Finding Acute Toxicity Study Acute Toxicity Study Dose-Range Finding->Acute Toxicity Study Repeated-Dose Toxicity Study Repeated-Dose Toxicity Study Acute Toxicity Study->Repeated-Dose Toxicity Study Clinical Observations Clinical Observations Repeated-Dose Toxicity Study->Clinical Observations Hematology & Clinical Chemistry Hematology & Clinical Chemistry Repeated-Dose Toxicity Study->Hematology & Clinical Chemistry Histopathology Histopathology Repeated-Dose Toxicity Study->Histopathology MTD Determination MTD Determination Clinical Observations->MTD Determination Hematology & Clinical Chemistry->MTD Determination Histopathology->MTD Determination Safety Profile Safety Profile MTD Determination->Safety Profile

Caption: Logic for toxicology evaluation.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Pharmacokinetic Parameters of a Hypothetical Compound

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 75
Tmax (h) 0.11.5 ± 0.5
AUC (ng*h/mL) 3200 ± 4502800 ± 500
t1/2 (h) 2.5 ± 0.33.1 ± 0.4
Bioavailability (%) -87.5

Table 2: Representative Toxicology Study Observations

Dose Group (mg/kg/day)Body Weight Change (%)Key Hematological FindingsKey Histopathological Findings
Vehicle Control +5.2 ± 1.1NormalNo significant findings
10 +4.8 ± 0.9NormalNo significant findings
30 +1.5 ± 2.5Slight decrease in RBCMinimal hepatocellular hypertrophy
100 -8.7 ± 3.2*Significant decrease in RBC, WBCModerate hepatocellular necrosis

*p < 0.05 compared to vehicle control

Conclusion

The successful in vivo evaluation of this compound hinges on the rigorous application of well-designed experimental protocols. The methodologies outlined in these application notes provide a robust framework for assessing the pharmacokinetic and toxicological properties of this novel compound. Adherence to these protocols will generate the critical data necessary to support the continued development of this compound as a potential therapeutic agent. Further refinement of these protocols will be necessary as more information about the specific properties of this compound becomes available.

References

Odoriflavene: Application Notes for Phytochemical Analysis and Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odoriflavene, a phenolic compound classified as an isoflav-3-ene, is a phytochemical isolated from the heartwood of Dalbergia odorifera[1]. With the growing interest in traditional medicine and natural product chemistry, the demand for well-characterized reference standards for the quality control and biological investigation of plant extracts is increasing. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis. It is intended for researchers, scientists, and drug development professionals.

While specific analytical methods dedicated to using this compound as a primary standard are not extensively documented in current literature, this guide provides a robust, generalized protocol for the analysis of isoflavonoids using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These methods can be adapted and validated for the quantification of this compound in various sample matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of standard solutions and for understanding its behavior in different analytical systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 101153-41-7[1][2]
Molecular Formula C₁₇H₁₆O₅[2]
Molecular Weight 300.31 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C[2]

Application as a Phytochemical Standard

This compound can be utilized as a reference standard for the following applications:

  • Qualitative Identification: To confirm the presence of this compound in plant extracts or other sample matrices by comparing retention times and/or mass spectra with the certified reference standard.

  • Quantitative Analysis: To determine the concentration of this compound in a sample by creating a calibration curve from a series of standard solutions.

  • Method Validation: To assess the performance of an analytical method (e.g., HPLC, UPLC) in terms of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Biological Activity Studies: To ensure the purity and known concentration of this compound used in in-vitro and in-vivo assays investigating its biological effects.

Experimental Protocols

The following protocols are generalized for the analysis of isoflavonoids and can be adapted for this compound. Method validation is essential for any specific application.

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare a stock solution and a series of calibration standards of this compound for HPLC or UPLC analysis.

Materials:

  • This compound reference standard (purity ≥95%)

  • HPLC-grade methanol or acetonitrile

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the standard.

    • Once dissolved, dilute to the mark with the same solvent.

    • Mix the solution thoroughly by inverting the flask several times. This is the stock solution.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Typical calibration curve concentrations for isoflavonoids range from 1 µg/mL to 100 µg/mL.

  • Filtration:

    • Before injection into the HPLC/UPLC system, filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: HPLC-UV Method for Isoflavonoid Analysis (Adaptable for this compound)

Objective: To separate and quantify this compound in a sample matrix using a reversed-phase HPLC method with UV detection.

Instrumentation and Conditions:

  • HPLC System: Quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (requires determination, but typically in the range of 254-280 nm for isoflavonoids).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Presentation

Table 2: Representative Quantitative Data for Isoflavonoid Standards using HPLC-UV

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Daidzein ~15.51 - 100>0.999~0.1~0.3
Genistein ~18.21 - 100>0.999~0.1~0.3
Formononetin ~22.11 - 50>0.998~0.2~0.6
Biochanin A ~25.81 - 50>0.998~0.2~0.6

Note: This data is illustrative and will vary depending on the specific HPLC system, column, and method parameters. Method validation is required to determine these values for this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antioxidant and cytotoxic activities[2]. While the specific molecular mechanisms for this compound have not been fully elucidated, the general signaling pathways for the biological activities of flavonoids are well-studied.

Antioxidant Activity

Flavonoids are known to exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. One of the key signaling pathways involved is the Keap1-Nrf2 pathway.

Antioxidant_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inactivates ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Generalized Keap1-Nrf2 antioxidant signaling pathway for flavonoids.

Cytotoxic Activity

The cytotoxic effects of flavonoids against cancer cells can be mediated through multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to apoptosis.

Cytotoxicity_Signaling_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Induces

Caption: A simplified representation of the MAPK/JNK pathway leading to apoptosis, a potential mechanism for flavonoid cytotoxicity.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plant extract using a reference standard.

Experimental_Workflow Start Start Plant_Material Plant Material (Dalbergia odorifera) Start->Plant_Material Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Sample_Prep Sample Preparation (Filtration/Dilution) Crude_Extract->Sample_Prep Prepared_Sample Prepared Sample Sample_Prep->Prepared_Sample HPLC_Analysis HPLC/UPLC Analysis Prepared_Sample->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Results Results (Quantification) Data_Analysis->Results Standard_Prep This compound Standard Preparation Standard_Solutions Standard Solutions Standard_Prep->Standard_Solutions Standard_Solutions->HPLC_Analysis

References

Application Notes and Protocols for Testing the Biological Effects of Odoriflavene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for investigating the potential biological effects of Odoriflavene, a novel flavone. The methodologies outlined below are designed to assess its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties.

Assessment of Anti-inflammatory Effects

Flavonoids have been shown to possess significant anti-inflammatory properties by modulating various signaling pathways.[1][2][3][4] These protocols are designed to evaluate the potential of this compound to mitigate inflammatory responses.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

Data Presentation:

This compound Conc. (µM)TNF-α Production (pg/mL)% Inhibition of TNF-αIL-6 Production (pg/mL)% Inhibition of IL-6
Control
LPS Only00
1
10
50
Investigation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[3][5] This protocol determines if this compound exerts its anti-inflammatory effects by inhibiting this pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the cytokine inhibition protocol.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot Analysis: Perform Western blotting to determine the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagram:

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Assessment of Anticancer Effects

Many flavonoids have demonstrated anticancer activities through various mechanisms, including inducing apoptosis and inhibiting cell proliferation.[6][7][8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Experimental Protocol:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation:

This compound Conc. (µM)Cell Viability (%) - MCF-7Cell Viability (%) - A549
0 (Control)100100
0.1
1
10
100
IC50 (µM)
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Experimental Workflow:

Apoptosis_Workflow A Seed cancer cells and treat with this compound B Incubate for 24-48 hours A->B C Harvest cells (trypsinization) B->C D Wash cells with PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark for 15 min F->G H Analyze by flow cytometry G->H

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Assessment of Neuroprotective Effects

Flavonoids have shown promise in protecting neurons from damage in models of neurodegenerative diseases.[11][12][13]

Protection Against Oxidative Stress-Induced Neuronal Cell Death

This protocol evaluates this compound's ability to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.

Experimental Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate at 1 x 10^4 cells/well.

  • Treatment: Pre-treat cells with this compound (e.g., 1, 5, 10 µM) for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to H2O2 (100 µM) for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

Data Presentation:

TreatmentCell Viability (%)
Control100
H2O2 Only
H2O2 + this compound (1 µM)
H2O2 + this compound (5 µM)
H2O2 + this compound (10 µM)

Assessment of Antioxidant Activity

The antioxidant capacity of flavonoids is a key mechanism underlying many of their biological effects.[14][15][16]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[8][15]

Experimental Protocol:

  • Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol and various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value. Ascorbic acid can be used as a positive control.

ABTS Radical Scavenging Assay

The ABTS assay is another common method for determining antioxidant capacity.[14][15]

Experimental Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of this compound solution to 1 mL of the ABTS•+ working solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.

  • Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents.

Data Presentation for Antioxidant Assays:

CompoundDPPH Scavenging EC50 (µg/mL)ABTS Scavenging (µmol Trolox Equivalents/g)
This compound
Ascorbic Acid (Control)
Trolox (Control)N/A

References

Quantitative Analysis of Odoriflavene in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene, a phenolic compound belonging to the flavonoid class, has been identified in various plant species, notably in the heartwood of Dalbergia odorifera and in Chromolaena odorata.[1][2] Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The quantitative analysis of specific flavonoids like this compound is crucial for the standardization of plant extracts, ensuring their quality and efficacy for potential therapeutic applications.

These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, potential signaling pathways that may be modulated by this compound are discussed, providing a basis for further pharmacological investigation.

Data Presentation

The quantitative data for this compound content in various plant extracts should be summarized for clear comparison. As specific quantitative data for this compound is not widely available in the current literature, the following tables are presented as templates for organizing experimental findings.

Table 1: this compound Content in Dalbergia odorifera Heartwood Extracts Determined by HPLC-UV

Extraction SolventExtraction MethodThis compound Concentration (mg/g of dry weight)% RSD (n=3)
MethanolSoxhletData to be determinedData to be determined
EthanolMacerationData to be determinedData to be determined
Ethyl AcetateSonicationData to be determinedData to be determined

Table 2: this compound Content in Chromolaena odorata Leaf Extracts Determined by GC-MS

Extraction SolventExtraction MethodThis compound Concentration (µg/g of dry weight)% RSD (n=3)
n-HexaneMicrowave-AssistedData to be determinedData to be determined
DichloromethaneMacerationData to be determinedData to be determined
MethanolSonicationData to be determinedData to be determined

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is the first critical step for accurate quantitative analysis.

Protocol 1: General Plant Material Preparation

  • Collection and Identification: Collect the desired plant parts (e.g., heartwood of Dalbergia odorifera or leaves of Chromolaena odorata). Ensure proper botanical identification.

  • Washing and Drying: Wash the plant material thoroughly with distilled water to remove any dirt and contaminants. Air-dry or use a freeze-dryer to remove moisture until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder to ensure uniformity.

  • Storage: Store the powdered plant material in an airtight, light-protected container at a cool and dry place to prevent degradation of bioactive compounds.

Extraction of this compound

The choice of extraction method and solvent is crucial for efficiently isolating this compound.[4] this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Protocol 2: Solvent Extraction (Maceration)

  • Sample Preparation: Accurately weigh about 10 g of the powdered plant material.

  • Extraction: Place the powder in a conical flask and add 100 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Incubation: Seal the flask and keep it on an orbital shaker at a constant speed (e.g., 150 rpm) for 24-48 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Accurately weigh about 5 g of the powdered plant material.

  • Extraction: Place the powder in a flask with 50 mL of a suitable solvent.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration: Follow steps 4 and 5 from Protocol 2.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)-UV

HPLC is a robust and widely used technique for the quantification of flavonoids.[6][7][8][9]

Protocol 4: HPLC-UV Analysis of this compound

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.

    • Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the dried plant extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Adaptable):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% phosphoric acid in water (B) can be used. A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-10% A; 30-35 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound (to be determined by UV-Vis spectrophotometry of the standard, likely around 280-370 nm for flavonoids).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] For non-volatile flavonoids like this compound, a derivatization step is typically required to increase their volatility.

Protocol 5: GC-MS Analysis of this compound

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol.

  • Derivatization:

    • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions (Adaptable):

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

  • Quantification:

    • Construct a calibration curve using the derivatized this compound standards.

    • Analyze the derivatized sample and quantify the this compound content based on the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis plant_material Plant Material (e.g., Dalbergia odorifera heartwood) drying Drying plant_material->drying grinding Grinding drying->grinding plant_powder Homogenized Plant Powder grinding->plant_powder extraction Solvent Extraction (Maceration, Sonication, etc.) plant_powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract hplc HPLC-UV Analysis crude_extract->hplc derivatization Derivatization crude_extract->derivatization quantification Quantification of this compound hplc->quantification gcms GC-MS Analysis gcms->quantification derivatization->gcms

Caption: General workflow for the quantitative analysis of this compound.

Potential Signaling Pathways Modulated by this compound

Flavonoids are known to modulate various cellular signaling pathways, primarily due to their antioxidant and anti-inflammatory properties.[1][11][12] As a flavonoid, this compound may interact with key signaling cascades such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[13] Flavonoids can inhibit this pathway at multiple points.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription This compound This compound This compound->IKK This compound->NFkB_active Inhibition of nuclear translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation.[14] Flavonoids can suppress the phosphorylation of key MAPK proteins.

MAPK_Pathway stimuli Stress Stimuli (e.g., Oxidative Stress) receptor Cell Surface Receptor stimuli->receptor MAPKKK MAPKKK (e.g., ASK1) receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation nucleus Nucleus AP1->nucleus Translocation inflammatory_response Inflammatory Response nucleus->inflammatory_response Gene Expression This compound This compound This compound->MAPKKK This compound->MAPKK This compound->MAPK

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound in plant extracts. The adaptability of the HPLC and GC-MS methods allows for optimization based on the specific plant matrix and available instrumentation. Further research is warranted to establish the precise concentration of this compound in various plant sources and to elucidate its specific interactions with cellular signaling pathways, which will be crucial for the development of novel therapeutic agents.

References

Application Notes and Protocols for Evaluating Odoriflavene Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene is a novel flavonoid compound with a potential role in cellular signaling. Flavonoids are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and cell signaling modulation.[1][2][3] The structural name "this compound" suggests a potential interaction with olfactory receptors, which are a large family of G-protein coupled receptors (GPCRs).[4][5] Therefore, this document provides detailed protocols for a panel of cell-based assays to characterize the function of this compound, with a primary focus on its potential activity as a modulator of GPCR signaling pathways.

GPCRs are the largest family of cell surface receptors and are major drug targets.[6] They transduce extracellular signals into intracellular responses through various signaling pathways, primarily involving the second messengers cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺).[7] The assays described herein will enable researchers to determine if this compound acts as an agonist or antagonist for GPCRs by measuring changes in these second messenger levels.

Key Cellular Signaling Pathways for GPCRs

GPCRs couple to different heterotrimeric G proteins, leading to distinct downstream signaling events. The primary pathways to investigate for a novel compound like this compound are:

  • Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[7]

  • Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7]

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C, resulting in an increase in intracellular calcium.[8]

The following sections provide detailed protocols for assays designed to measure the modulation of these pathways by this compound.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide examples of how to structure the quantitative data obtained from the described assays. These tables are designed for easy comparison of the potency and efficacy of this compound with control compounds.

Table 1: Agonist Activity of this compound on GPCR Signaling Pathways

Assay TypeTarget PathwayCell LineParameterThis compoundPositive Control
Luciferase ReporterGαs (cAMP)HEK293-CRE-LucEC₅₀ (µM)[Experimental Value]Isoproterenol
TR-FRET cAMPGαs (cAMP)CHO-K1-OR-XEC₅₀ (µM)[Experimental Value]Forskolin
Calcium ImagingGαq (Ca²⁺)HEK293-Gα16EC₅₀ (µM)[Experimental Value]ATP
Luciferase ReporterGαi (cAMP)HEK293-SRE-LucEC₅₀ (µM)[Experimental Value]LPA

EC₅₀: Half maximal effective concentration.

Table 2: Antagonist Activity of this compound on GPCR Signaling Pathways

Assay TypeTarget PathwayCell LineParameterThis compoundPositive Control
Luciferase ReporterGαs (cAMP)HEK293-CRE-LucIC₅₀ (µM)[Experimental Value]Propranolol
TR-FRET cAMPGαs (cAMP)CHO-K1-OR-XIC₅₀ (µM)[Experimental Value][Known Antagonist]
Calcium ImagingGαq (Ca²⁺)HEK293-Gα16IC₅₀ (µM)[Experimental Value]Suramin
Luciferase ReporterGαi (cAMP)HEK293-SRE-LucIC₅₀ (µM)[Experimental Value][Known Antagonist]

IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols and Workflows

The following are detailed protocols for key experiments to evaluate the function of this compound.

cAMP-Mediated Gαs and Gαi Signaling: Luciferase Reporter Gene Assay

This assay measures changes in intracellular cAMP levels by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[9][10][11] An increase in luciferase activity indicates activation of the Gαs pathway, while a decrease in forskolin-stimulated luciferase activity suggests activation of the Gαi pathway.

Gs_Signaling_Pathway This compound This compound (Agonist) GPCR Gαs-Coupled GPCR This compound->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Light Light (Signal) Luciferase->Light Produces

Caption: Gαs signaling pathway leading to luciferase expression.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells Seed HEK293 cells with CRE-Luciferase reporter in 96-well plate transfect_gpcr Transfect with GPCR of interest (optional) seed_cells->transfect_gpcr incubate_24h Incubate for 24 hours transfect_gpcr->incubate_24h add_this compound Add serial dilutions of This compound or controls incubate_24h->add_this compound incubate_treatment Incubate for 4-6 hours add_this compound->incubate_treatment lyse_cells Lyse cells and add luciferase substrate incubate_treatment->lyse_cells measure_luminescence Measure luminescence with a plate reader lyse_cells->measure_luminescence

Caption: Luciferase reporter assay workflow.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing a CRE-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • For antagonist assays, prepare a mixture of a known agonist (e.g., 10 µM forskolin for Gαi assays) and the serial dilutions of this compound.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[11]

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the luminescence signal against the log concentration of this compound.

    • Calculate the EC₅₀ or IC₅₀ values using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Real-Time cAMP Dynamics: FRET-Based Biosensor Assay

Förster Resonance Energy Transfer (FRET) biosensors allow for real-time monitoring of cAMP levels in living cells.[12][13] These sensors typically consist of two fluorescent proteins flanking a cAMP-binding domain. Binding of cAMP induces a conformational change that alters the FRET efficiency.

FRET_cAMP_Detection cluster_low_cAMP Low cAMP cluster_high_cAMP High cAMP low_cAMP_state CFP and YFP are in close proximity excitation_low Excite CFP (e.g., 430 nm) low_cAMP_state->excitation_low fret_occurs FRET Occurs excitation_low->fret_occurs emission_low Emission from YFP (e.g., 535 nm) fret_occurs->emission_low high_cAMP_state cAMP binds, causing conformational change separation CFP and YFP move apart high_cAMP_state->separation excitation_high Excite CFP (e.g., 430 nm) separation->excitation_high fret_decreases FRET Decreases excitation_high->fret_decreases emission_high Emission from CFP (e.g., 485 nm) fret_decreases->emission_high

Caption: Principle of FRET-based cAMP biosensors.

  • Cell Culture and Transfection:

    • Seed HEK293 or CHO cells in a black, clear-bottom 96-well plate.

    • Co-transfect the cells with a plasmid encoding the FRET-based cAMP biosensor and a plasmid for the GPCR of interest using a suitable transfection reagent.

    • Incubate for 24-48 hours.

  • Assay Preparation:

    • Replace the culture medium with a suitable assay buffer (e.g., HBSS).

    • Incubate for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic measurements and equipped with filters for the specific FRET pair (e.g., CFP excitation and CFP/YFP emission).

    • Record a baseline fluorescence reading for 2-5 minutes.

    • Add this compound or control compounds using the plate reader's injector system.

    • Continue to record the fluorescence signal for 15-30 minutes.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (e.g., YFP/CFP).

    • Normalize the ratio change to the baseline.

    • Plot the change in FRET ratio over time to observe the kinetics of the response.

    • Determine EC₅₀ or IC₅₀ values from the peak response at different compound concentrations.

Gαq-Mediated Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.[8][14][15] A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is loaded into the cells. Upon binding to calcium, the fluorescence intensity of the dye increases, which can be measured with a fluorescence plate reader or microscope.

Gq_Signaling_Pathway This compound This compound (Agonist) GPCR Gαq-Coupled GPCR This compound->GPCR Binds G_alpha_q Gαq GPCR->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves PLC DAG DAG PIP2->DAG PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates

Caption: Gαq signaling pathway leading to calcium release.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Fluorescence Measurement seed_cells Seed cells (e.g., HEK293) in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_24h->load_dye incubate_dye Incubate for 30-60 minutes load_dye->incubate_dye read_baseline Read baseline fluorescence incubate_dye->read_baseline add_compound Inject this compound or controls read_baseline->add_compound read_kinetic Read kinetic fluorescence add_compound->read_kinetic

Caption: Calcium mobilization assay workflow.

  • Cell Culture and Plating:

    • Seed HEK293 cells, potentially co-transfected with a promiscuous Gα subunit like Gα16 to couple any GPCR to the calcium pathway, in a black, clear-bottom 96-well plate.[16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.[8]

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the instrument's integrated liquid handler to add 20 µL of this compound or control compound dilutions.

    • Immediately begin recording the fluorescence intensity every second for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀ or IC₅₀.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for characterizing the biological function of the novel flavonoid, this compound. By systematically evaluating its effects on the primary GPCR signaling pathways—cAMP and calcium mobilization—researchers can determine its potential as a GPCR agonist or antagonist. The detailed protocols and data presentation guidelines will facilitate robust and reproducible experiments, accelerating the understanding of this compound's mechanism of action and its potential therapeutic applications.

References

Application Notes and Protocols for Odoriflavene in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for utilizing Odoriflavene in enzyme inhibition studies. The experimental data and specific enzyme target presented herein are hypothetical and for illustrative purposes, designed to guide researchers in developing their own assays.

Introduction to this compound

This compound is a novel small molecule inhibitor with potential therapeutic applications. This document outlines its utility in enzyme inhibition studies, focusing on its hypothetical inhibitory activity against Proto-oncogene tyrosine-protein kinase (Src), a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival. Understanding the interaction of this compound with its target enzyme is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

Application Notes

This compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should be kept below 1% to minimize solvent effects on enzyme activity.

These protocols are intended to serve as a starting point. Researchers are encouraged to optimize the assay conditions based on their specific experimental setup, including enzyme and substrate concentrations, buffer composition, and incubation times.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound in Src kinase inhibition studies.

Table 1: In Vitro Inhibitory Activity of this compound against Src Kinase

CompoundTarget EnzymeIC50 (nM)Inhibition Type
This compoundSrc Kinase75Competitive
Staurosporine (Control)Src Kinase10Competitive

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Kinetic Parameters of this compound Inhibition of Src Kinase

InhibitorKm (µM)Vmax (µmol/min)Ki (nM)
None (Control)101.2-
This compound251.250

Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax. Vmax: Maximum reaction velocity. Ki: Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound for Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • Staurosporine (positive control)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in kinase buffer. The final concentrations should span a range that allows for the determination of the IC50 value (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

  • Prepare enzyme and substrate solution: Prepare a solution containing Src kinase and the peptide substrate in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or near the Km for the substrate.

  • Reaction setup: In a 96-well plate, add 5 µL of each this compound dilution or control.

  • Add enzyme/substrate mix: Add 20 µL of the enzyme/substrate solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for Src kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect kinase activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics Study

This protocol is designed to determine the mode of inhibition of this compound on Src kinase.

Materials:

  • Same as in section 4.1.

Procedure:

  • Vary substrate concentration: Prepare a series of dilutions of the peptide substrate in kinase buffer.

  • Fixed inhibitor concentrations: Prepare two fixed concentrations of this compound (e.g., at its Ki and 2x Ki) and a no-inhibitor control.

  • Reaction setup: In a 96-well plate, set up reactions containing a fixed concentration of Src kinase, a fixed concentration of this compound (or control), and varying concentrations of the peptide substrate.

  • Initiate the reaction: Add ATP to each well to start the reaction.

  • Incubation and detection: Follow steps 7 and 8 from the IC50 protocol.

  • Data analysis: Measure the initial reaction velocities at each substrate concentration for each inhibitor concentration. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. Analyze the changes in Km and Vmax in the presence of this compound to determine the mode of inhibition. For competitive inhibition, Km will increase while Vmax remains unchanged.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src kinase that could be inhibited by this compound.

Src_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Src Inhibition

Caption: Hypothetical Src kinase signaling pathway inhibited by this compound.

Experimental Workflow

The diagram below outlines the general workflow for an enzyme inhibition study using this compound.

Experimental_Workflow start Start prep Prepare Reagents: - this compound Dilutions - Enzyme & Substrate - Buffers start->prep assay Perform Enzyme Assay (e.g., IC50 or Kinetics) prep->assay measure Measure Enzyme Activity (e.g., Luminescence) assay->measure analyze Data Analysis: - Calculate IC50 - Determine Inhibition Mode measure->analyze end End analyze->end

Troubleshooting & Optimization

Technical Support Center: Odoriflavene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Odoriflavene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: The synthesis of this compound, an isoflav-3-ene, typically starts from a corresponding isoflavone precursor. For this compound, the logical precursor is 7-hydroxy-2'-methoxy-3',4'-(methylenedioxy)isoflavone. This isoflavone can be synthesized through established methods such as the deoxybenzoin route or the chalcone route.

Q2: I am experiencing low yields in the final reduction step from the isoflavone to this compound. What are the likely causes?

A2: Low yields in the reduction of the isoflavone precursor can be attributed to several factors:

  • Incomplete reaction: The reducing agent may not be sufficiently reactive, or the reaction time might be too short.

  • Side reactions: Over-reduction to form an isoflavan or other byproducts can occur. The choice of reducing agent and reaction conditions are critical to prevent this.

  • Degradation of the product: Isoflav-3-enes can be sensitive to acidic or oxidative conditions. Work-up and purification procedures should be performed under mild conditions.

  • Purity of the starting isoflavone: Impurities in the isoflavone precursor can interfere with the reduction reaction.

Q3: What are the most effective methods for purifying synthetic this compound?

A3: Purification of this compound can be challenging due to the potential presence of closely related impurities such as the unreacted isoflavone and over-reduced isoflavan. The most common and effective purification techniques include:

  • Column chromatography: Silica gel column chromatography is the most widely used method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate this compound from other components.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is a powerful technique.

Q4: Are there any biocatalytic methods available for the synthesis of this compound?

A4: While a specific biocatalytic route for this compound has not been detailed in the literature, the synthesis of isoflav-3-enes from isoflavones using co-cultured E. coli cells has been reported.[1] This suggests the potential for developing an enzymatic synthesis of this compound by expressing the appropriate reductase enzymes. This approach could offer higher selectivity and milder reaction conditions compared to chemical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the isoflavone precursor Incomplete cyclization of the deoxybenzoin or chalcone intermediate. Side product formation, such as aurones from chalcones.Optimize reaction conditions for the cyclization step (e.g., temperature, base, solvent). Consider using milder oxidizing agents for the chalcone route to minimize aurone formation. Ensure high purity of starting materials.
Formation of multiple products in the reduction step Non-selective reducing agent. Harsh reaction conditions.Use a selective reducing agent known to reduce the C=C bond of the pyran ring without affecting other functional groups. Common choices include catalytic hydrogenation with a specific catalyst or using hydride reagents under controlled conditions. Monitor the reaction closely by TLC or LC-MS to stop it at the desired point.
Difficulty in separating this compound from the starting isoflavone Similar polarities of the two compounds.Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different adsorbent for chromatography. If co-elution persists, preparative HPLC is recommended.
Product degradation during work-up or storage Presence of acid or exposure to air (oxidation).Neutralize the reaction mixture carefully during work-up. Use deoxygenated solvents and store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-2'-methoxy-3',4'-(methylenedioxy)isoflavone (Isoflavone Precursor)

This protocol is a general representation based on common isoflavone synthesis methods.

Materials:

  • 2,4-Dihydroxyphenyl benzyl ketone

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2,4-dihydroxyphenyl benzyl ketone (1 equivalent) in dry DMF, add anhydrous potassium carbonate (3 equivalents).

  • Add piperonal (1.2 equivalents) to the mixture.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude isoflavone.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure isoflavone.

Protocol 2: Reduction of Isoflavone to this compound

This protocol describes a general method for the selective reduction of an isoflavone to an isoflav-3-ene.

Materials:

  • 7-hydroxy-2'-methoxy-3',4'-(methylenedioxy)isoflavone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the isoflavone (1 equivalent) in a mixture of methanol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2-3 equivalents) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Isoflavone Reduction

Reducing Agent Typical Conditions Reported Yield of Isoflav-3-ene (%) Common Side Products
NaBH₄MeOH/DCM, 0 °C to rt60-80Isoflavan, unreacted isoflavone
Catalytic Hydrogenation (e.g., Pd/C)H₂ (1 atm), EtOH, rt50-70Isoflavan, isoflavanone
LiAlH₄THF, 0 °C40-60Over-reduction to various products

Note: Yields are indicative and can vary significantly based on the specific substrate and reaction conditions.

Visualizations

Logical Troubleshooting Workflow for Low this compound Yield

Troubleshooting Low Yield start Low Yield of this compound check_purity Check Purity of Starting Isoflavone start->check_purity impure Impure check_purity->impure Impure pure Pure check_purity->pure Pure purify Re-purify Isoflavone impure->purify check_reaction Analyze Reduction Reaction Mixture (TLC/LC-MS) purify->check_reaction pure->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products check_reaction->side_products complete Reaction Complete, Clean Conversion check_reaction->complete optimize_time Increase Reaction Time or Temperature incomplete->optimize_time change_reagent Change Reducing Agent or Conditions side_products->change_reagent optimize_workup Optimize Work-up and Purification complete->optimize_workup success Improved Yield optimize_time->success change_reagent->success optimize_workup->success

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

General Synthesis Pathway of this compound

This compound Synthesis Pathway A 2,4-Dihydroxyphenyl benzyl ketone C Isoflavone Precursor (7-hydroxy-2'-methoxy-3',4'- (methylenedioxy)isoflavone) A->C K₂CO₃, DMF B Piperonal B->C D This compound C->D NaBH₄, MeOH/DCM

Caption: Simplified chemical synthesis pathway for this compound.

References

overcoming solubility issues with Odoriflavene in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Odoriflavene in experimental assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural phenolic compound classified as an isoflav-3-ene, a type of flavonoid.[1] It is derived from the root heartwood of Dalbergia odorifera.[2] Its chemical formula is C17H16O5 with a molecular weight of 300.31 g/mol .[1][2] Research has indicated that this compound possesses antioxidant properties and exhibits cytotoxic activity against certain cancer cell lines, such as SH-SY5Y.[1]

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound with poor solubility in water.[3][4] It is readily soluble in several organic solvents.[1] When preparing stock solutions, it is recommended to use these organic solvents. For long-term storage, Dimethyl sulfoxide (DMSO) is commonly used.[2]

Q3: Why does my this compound precipitate when added to aqueous assay buffer?

This is a common issue stemming from the low aqueous solubility of many flavonoids, including this compound.[5] When a concentrated stock solution made in an organic solvent (like DMSO) is diluted into a predominantly aqueous buffer (e.g., cell culture media, PBS), the solvent environment changes drastically. The hydrophobic this compound molecules may aggregate and precipitate out of the solution as the concentration of the organic co-solvent becomes too low to keep them dissolved.

Q4: What is the recommended method for preparing an this compound stock solution?

The recommended approach is to first dissolve this compound powder in a pure, anhydrous organic solvent to create a high-concentration primary stock solution. DMSO is a common choice for this purpose.[4][6] This primary stock can then be used for serial dilutions or for creating working solutions.

Q5: How should I store this compound stock solutions?

Proper storage is crucial to maintain the compound's integrity.

  • Powder: Store desiccated at -20°C.[1]

  • In DMSO: For short-term storage, solutions can be kept at 4°C for up to two weeks. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[2]

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses the common problem of this compound precipitation in aqueous solutions during experiments.

Problem: Compound precipitates upon dilution of the organic stock solution into my aqueous assay buffer.

This is the most frequent challenge. The key is to maintain a "friendly" solvent environment for the compound even in the final aqueous medium.

Cause: The final concentration of the organic co-solvent (e.g., DMSO) in your assay buffer is too low to maintain this compound's solubility at the desired final concentration.

Solutions:

  • Solution 1: Optimize Co-Solvent Concentration: While high concentrations of organic solvents can be toxic to cells, a minimal amount is necessary for solubility. It is critical to keep the final solvent concentration consistent across all experimental conditions, including vehicle controls.

    • Action: Ensure the final concentration of DMSO or other organic solvent is as high as your experimental system can tolerate (typically ≤0.5% for cell-based assays) but sufficient to keep this compound in solution. Perform a vehicle toxicity test to determine the maximum tolerable solvent concentration for your specific assay.

  • Solution 2: Reduce the Final Compound Concentration: The solubility limit may have been exceeded.

    • Action: Test a lower final concentration of this compound in your assay. Determine the maximum soluble concentration in your final assay buffer empirically by preparing a dilution series and visually inspecting for precipitation.

  • Solution 3: Utilize a Solubility Enhancer: For assays requiring higher concentrations or lower organic solvent levels, solubility enhancers can be employed.

    • Action: Use complexing agents like cyclodextrins.[5][7] These molecules have a hydrophobic interior that can encapsulate poorly soluble compounds like this compound, and a hydrophilic exterior that allows the complex to dissolve in aqueous solutions. See the protocol below for using β-cyclodextrin.

Data Presentation: Solubility & Co-Solvent Recommendations

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
WaterPoor / Insoluble[3][5]

Table 2: General Recommendations for Final Co-Solvent Concentrations in Assays

Assay TypeCo-SolventRecommended Max Final Conc.Notes
Cell-Based AssaysDMSO0.1% - 0.5%Always run a vehicle control to test for solvent toxicity.
Enzymatic AssaysDMSO, Ethanol1% - 5%Higher concentrations may be tolerated but can affect protein stability.
In Vivo (Formulation)DMSO, PEG, CyclodextrinVariesRequires specific formulation development to avoid toxicity.

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a primary stock solution of this compound.

  • Preparation: Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the required mass of this compound and volume of solvent to achieve the desired molar concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 300.31 ( g/mol ) / 1000

  • Dissolution: Add the appropriate volume of anhydrous-grade DMSO to the vial.

  • Solubilization: Vortex thoroughly. If needed, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2]

Protocol 2: Using β-Cyclodextrin to Enhance Aqueous Solubility

This method uses a complexation agent to improve solubility in aqueous buffers.

  • Prepare Cyclodextrin Solution: Prepare a solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your desired aqueous assay buffer (e.g., PBS, cell culture media). A concentration of 1-10 mM is a typical starting point. Warm the solution slightly (e.g., to 37°C) and stir until the cyclodextrin is fully dissolved.

  • Prepare this compound Stock: Create a high-concentration stock of this compound in DMSO (e.g., 10-50 mM) as described in Protocol 1.

  • Complexation: While vigorously vortexing the warm cyclodextrin solution, add the this compound stock solution dropwise to achieve the desired final concentration. The molar ratio of cyclodextrin to this compound should ideally be greater than 1:1.

  • Incubation: Incubate the mixture, often with stirring or shaking, for at least 30 minutes to 1 hour to allow for the formation of the inclusion complex.

  • Filtration (Optional): To remove any non-complexed, precipitated compound, centrifuge the solution at high speed (e.g., >10,000 x g) and filter the supernatant through a 0.22 µm syringe filter.

  • Use in Assay: The resulting clear solution can now be used in your experiment. Remember to include a vehicle control containing the same concentration of cyclodextrin and DMSO.

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Precipitation start Start: this compound precipitates in aqueous buffer q1 Is the final co-solvent (e.g., DMSO) concentration at the max tolerable limit? start->q1 a1_no Increase co-solvent concentration. Run vehicle toxicity control. q1->a1_no No q2 Does precipitation persist? q1->q2 Yes a1_no->q2 a2_yes Decrease final this compound concentration. Determine solubility limit. q2->a2_yes Yes end_solved Problem Solved q2->end_solved No q3 Is higher concentration required? a2_yes->q3 a3_yes Use a solubility enhancer (e.g., β-cyclodextrin). See Protocol 2. q3->a3_yes Yes q3->end_solved No a3_yes->end_solved

Caption: A flowchart for troubleshooting this compound precipitation.

Stock Solution Preparation Workflow

G cluster_1 Stock Solution Preparation step1 1. Weigh this compound Powder step2 2. Add Anhydrous DMSO step1->step2 step3 3. Vortex / Sonicate Until Dissolved step2->step3 step4 4. Aliquot for Single Use step3->step4 step5 5. Store at -80°C step4->step5

Caption: Workflow for preparing an this compound stock solution.

Hypothetical Kinase Signaling Pathway Inhibition

G cluster_2 Example: Kinase Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response This compound This compound (Hypothetical Inhibitor) This compound->kinase2

Caption: Hypothetical inhibition of a kinase by this compound.

References

Technical Support Center: Optimizing HPLC-MS for Odoriflavene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of Odoriflavene.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis, ESI or APCI?

A1: The choice of ionization mode depends on the analyte's properties. Electrospray ionization (ESI) is generally the preferred method for flavonoids like this compound, as they are polar and ionizable compounds.[1][2] ESI is most effective for higher-molecular-weight compounds that are polar, while Atmospheric Pressure Chemical Ionization (APCI) is better suited for less-polar, lower-molecular-weight compounds.[1][2] It is highly recommended to perform an infusion of an this compound standard to test both positive and negative ion modes to determine which provides the optimal signal intensity and stability.[1]

Q2: I am not seeing the expected molecular ion for this compound. What could be the issue?

A2: This could be due to several factors:

  • In-source Fragmentation: The ion source settings might be too harsh, causing the molecular ion to fragment before it reaches the mass analyzer. Try reducing the source temperature or capillary voltage.[3]

  • Adduct Formation: The molecular ion may be forming adducts with components of the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+).[4] Check your mass spectrum for peaks corresponding to these common adducts. Using high-purity solvents and reagents can help minimize adduct formation.[5]

  • Incorrect Ionization Mode: You may be in the wrong polarity mode (positive vs. negative). Flavonoids can often be detected in both modes, but one will typically yield a much stronger signal.

  • Sample Degradation: Ensure your sample and standards are fresh and have been stored correctly to prevent degradation.[3]

Q3: How can I improve the peak shape for my this compound analysis?

A3: Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution and quantification.[6] Consider the following troubleshooting steps:

  • Injection Solvent: Ensure your injection solvent is not significantly stronger than your initial mobile phase conditions. Injecting in a stronger solvent can cause peak distortion.[7]

  • Column Contamination: Contaminants from the sample matrix can build up on the column, leading to poor peak shape.[7] Implement a column flushing procedure or use a guard column.

  • Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase.[7] Adjusting the mobile phase pH or using a different column chemistry can mitigate these effects.

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.[6] Try reducing the injection volume or sample concentration.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Low signal intensity is a common challenge that can prevent accurate detection and quantification.

Potential Cause Troubleshooting Step
Suboptimal Ion Source Parameters Infuse a standard solution of this compound directly into the mass spectrometer. Systematically adjust source parameters such as capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to maximize the signal for the precursor ion.[1][8] Set values on a maximum plateau for robustness.[1]
Ion Suppression The sample matrix can interfere with the ionization of this compound, suppressing its signal.[3] To check for this, perform a post-column infusion of the standard while injecting a blank matrix sample. A dip in the standard's signal at the retention time of interest indicates ion suppression. Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7]
Incorrect Mobile Phase The mobile phase composition, including pH and additives, significantly impacts ionization efficiency.[2] For ESI, volatile buffers like ammonium formate or ammonium acetate are recommended.[1] Trifluoroacetic acid (TFA) can cause ion suppression and should be used sparingly or avoided if possible.[9]
Inefficient Fragmentation (MS/MS) In MS/MS experiments (e.g., MRM), the collision energy must be optimized to produce stable and intense product ions.[4] Perform a product ion scan and ramp the collision energy to find the optimal value that results in the desired fragmentation pattern.[4]

Issue 2: Retention Time Shifts

Inconsistent retention times can lead to incorrect peak identification and integration.

Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow 10-20 column volumes to pass through.
Mobile Phase Preparation Prepare mobile phases fresh and consistently. Small variations in pH or solvent composition can cause shifts.[6] Using an online degasser is crucial to prevent bubble formation.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Inconsistent temperature can lead to significant retention time variability.[6]
HPLC Pump Issues Check for pressure fluctuations, which may indicate air bubbles in the pump, failing pump seals, or stuck check valves.[3] Purge the system thoroughly.[3]

Experimental Protocols

Protocol 1: Optimization of MS Parameters by Direct Infusion

This protocol describes how to optimize key mass spectrometer source parameters for this compound analysis.

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the initial HPLC mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Setup Infusion: Use a syringe pump to deliver the standard solution directly to the MS ion source via a T-piece connection at a typical analytical flow rate (e.g., 0.2-0.5 mL/min).

  • Select Ionization Mode: Acquire mass spectra in both positive and negative ESI modes to determine which provides a more intense and stable signal for the this compound molecular ion ([M+H]+ or [M-H]-).

  • Optimize Source Parameters:

    • Capillary Voltage: While monitoring the ion intensity, vary the capillary voltage in small increments (e.g., 0.5 kV) to find the value that yields the maximum signal.

    • Gas Flow and Temperature: Adjust the nebulizer gas pressure, drying gas flow rate, and gas temperature. Optimize one parameter at a time to find the combination that produces the most efficient desolvation and ionization.[1]

  • Optimize Collision Energy (for MS/MS):

    • Select the optimized precursor ion ([M+H]+ or [M-H]-).

    • Acquire product ion scans while ramping the collision energy (e.g., from 5 to 50 eV).

    • Identify the most abundant and stable product ions and the collision energy that produces them.[4] As flavonoids often exhibit characteristic losses of H2O and CO, look for these common fragmentation patterns.[10] Select at least two product ions for Multiple Reaction Monitoring (MRM) assays.[4]

Visualizations

Workflow and Logic Diagrams

cluster_0 Troubleshooting Workflow: Low Signal Intensity start Low Signal Intensity Observed check_source Optimize Ion Source Parameters? (Voltage, Gas, Temp) start->check_source infuse Infuse Standard & Adjust Parameters check_source->infuse Yes check_matrix Check for Matrix Effects? check_source->check_matrix No infuse->check_matrix post_column Perform Post-Column Infusion with Matrix Injection check_matrix->post_column Yes check_mobile_phase Optimize Mobile Phase? check_matrix->check_mobile_phase No improve_cleanup Improve Sample Clean-up (SPE/LLE) post_column->improve_cleanup improve_cleanup->check_mobile_phase adjust_mp Test Different Additives/pH check_mobile_phase->adjust_mp Yes check_msms Optimize Collision Energy (MS/MS)? check_mobile_phase->check_msms No adjust_mp->check_msms ramp_ce Ramp Collision Energy for Product Ions check_msms->ramp_ce Yes end Signal Intensity Improved check_msms->end No ramp_ce->end

Caption: A step-by-step workflow for diagnosing and resolving low signal intensity.

cluster_1 HPLC-MS Parameter Optimization Workflow prep Prepare this compound Standard infusion 1. Direct Infusion to MS prep->infusion ms_opt Optimize Source Parameters & Select Precursor/Product Ions infusion->ms_opt hplc_dev 2. HPLC Method Development ms_opt->hplc_dev column_select Select Appropriate Column (e.g., C18) hplc_dev->column_select gradient_opt Optimize Gradient Elution (Mobile Phase A & B) column_select->gradient_opt flow_temp Set Flow Rate & Column Temp gradient_opt->flow_temp system_suitability 3. System Suitability Test flow_temp->system_suitability inject_std Inject Standard to Verify Peak Shape & Retention Time system_suitability->inject_std validation 4. Method Validation inject_std->validation

Caption: A sequential workflow for developing an HPLC-MS method for this compound.

References

Technical Support Center: Troubleshooting Odoriflavene Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides answers to frequently asked questions and troubleshooting advice for researchers working with Odoriflavene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for flavonoids like this compound?

Flavonoids are known to exert a range of biological effects, including anticancer activities. Their mechanisms of action are diverse and can involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and autophagy.[1] One of the key pathways often implicated is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[1] Some flavonoids have been shown to dock in the ATP-binding pocket of PI3Kγ, leading to the downregulation of this pathway.[1] Additionally, flavonoids can influence the expression of proteins involved in cell cycle regulation and apoptosis, such as p53, Bcl-2, and caspases.[1]

Q2: I am observing a biphasic effect on cell proliferation with varying concentrations of this compound. Is this normal?

Yes, a biphasic or dose-dependent effect is a known phenomenon for some flavonoids.[2] Low concentrations of certain flavonoids have been observed to promote cell growth, while higher concentrations exhibit the expected inhibitory or cytotoxic effects.[2] This can be particularly noticeable in longer-term treatments.[2] It is hypothesized that at low doses, flavonoids may act as antioxidants, reducing oxidative stress and thus promoting cell survival, while at higher doses, their pro-oxidant or pathway-inhibitory effects become dominant.

Q3: Are there known issues with the reliability of certain cell viability assays when testing flavonoids?

Researchers have reported inconsistencies with certain metabolic and DNA staining assays when assessing the cell viability effects of flavonoids.[3] For example, assays that rely on cellular metabolic activity might be influenced by the antioxidant or metabolic-altering properties of the flavonoid itself, leading to unreliable results. It is crucial to select and validate assays carefully. Cross-verification with multiple, mechanistically different assays is recommended to confirm viability results.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound across different cancer cell lines.

  • Possible Cause 1: Cell-line specific responses. The cytotoxic and antiproliferative effects of flavonoids can be highly dependent on the cancer cell type and its specific genetic background (e.g., hormone receptor status).[4]

  • Troubleshooting Steps:

    • Characterize your cell lines: Ensure you are aware of the key characteristics of the cell lines you are using (e.g., ER status in breast cancer cells).

    • Consult literature for similar compounds: Research the activity of other flavonoids on your specific cell lines to see if differential cytotoxicity is a known phenomenon.[3][4]

    • Widen your concentration range: Ensure your dose-response curve covers a broad enough range to accurately determine the IC50 for each cell line.

Issue 2: Poor solubility or stability of this compound in culture medium.

  • Possible Cause 1: Hydrophobicity. Many flavonoids are hydrophobic, which can lead to poor solubility in aqueous cell culture media and potential precipitation over time.

  • Troubleshooting Steps:

    • Use of a suitable solvent: Dissolve this compound in an appropriate solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your experiment is low (typically <0.1%) and that a vehicle control is included.

    • Preparation of fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation or precipitation.

    • Consider formulation strategies: For in vivo studies or complex in vitro models, nanoemulsions or other formulation strategies might be necessary to improve stability and bioavailability.

Issue 3: Unexpected results in apoptosis assays.

  • Possible Cause 1: Multiple cell death mechanisms. this compound may be inducing other forms of cell death, such as autophagy, in addition to or instead of apoptosis.[1]

  • Troubleshooting Steps:

    • Use a combination of apoptosis markers: Do not rely on a single marker. For example, combine Annexin V staining (early apoptosis) with a marker for caspase activation (e.g., cleaved caspase-3) and DNA fragmentation (TUNEL assay).

    • Investigate autophagy: If apoptosis markers are negative or inconclusive, consider performing assays for autophagy, such as monitoring the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.

    • Analyze cell cycle progression: Perform cell cycle analysis by flow cytometry to see if the compound is causing cell cycle arrest at a specific phase (e.g., G2/M), which can precede apoptosis.[1]

Data Presentation

Table 1: Representative IC50 Values of Different Flavonoids on Various Cancer Cell Lines

FlavonoidCell LineCancer TypeMean IC50 (µM)
MyricetinLung Cancer CellsLungLow µM range
QuercetinMelanoma CellsSkinLow µM range
QuercetinCervical Cancer CellsCervicalLow µM range
ChrysinMCF-7Breast~50
ApigeninMCF-7Breast>50
DiosmetinMCF-7Breast>50
KaempferolMDA-MB-231Breast60.0 ± 16.3
IHMDA-MB-231Breast55.51
GNMDA-MB-231Breast58.54
AcaMDA-MB-231Breast82.75

Source: Data compiled from multiple studies.[1][2][4] Note that experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-4,000 cells per well in 100 µL of complete medium and incubate overnight.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Odoriflavene_Signaling_Pathway This compound This compound PI3K PI3Kγ This compound->PI3K inhibits p53 p53 This compound->p53 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K ULK1 ULK1 mTOR->ULK1 inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis G2M G2/M Arrest p53->Apoptosis Bcl2 Bcl-2 / Bcl-xL p53->Bcl2 inhibits p53->G2M Bcl2->Apoptosis inhibits

Caption: Putative signaling pathway of this compound.

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Read Absorbance (450nm) solubilize->read analyze Analyze Data (IC50 Calculation) read->analyze end End analyze->end

Caption: Workflow for a standard MTT cell viability assay.

References

Technical Support Center: Odoriflavene Biological Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for testing the biological activity of Odoriflavene.

Disclaimer: As of the latest literature review, specific biological activities and detailed testing protocols for a compound named "this compound" are not extensively documented. Therefore, this guide is based on established protocols for testing common biological activities of flavonoids, such as antioxidant, anti-inflammatory, and cytotoxic effects. "this compound" is used as a representative novel flavonoid compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

A1: As a flavonoid, this compound is predicted to possess several biological activities. The most common activities for this class of compounds include antioxidant, anti-inflammatory, and potentially anti-cancer effects.[1][2] Preliminary screening should focus on these areas.

Q2: How should I dissolve this compound for in vitro assays?

A2: this compound, like many flavonoids, is likely poorly soluble in water. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO).[3] Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q3: What positive controls should be used in the assays?

A3: The choice of positive control depends on the specific assay:

  • Antioxidant (DPPH) Assay: Ascorbic acid (Vitamin C) or Trolox are common positive controls.[4][5]

  • Anti-inflammatory (Griess) Assay: A known inhibitor of nitric oxide synthase (iNOS), such as L-NMMA (N-Monomethyl-L-arginine), can be used.

  • Cell Viability (MTT) Assay: A well-characterized cytotoxic drug like Doxorubicin or Cisplatin is a suitable positive control for anti-cancer studies.[6]

Q4: How can I determine the appropriate concentration range for this compound in my experiments?

A4: Start with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) in a preliminary cell viability assay (like the MTT assay) to determine the cytotoxic concentration 50 (CC50).[1] For activity assays, use concentrations well below the cytotoxic level to ensure the observed effects are not due to cell death.

Experimental Workflows & Signaling Pathways

G cluster_0 Initial Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action This compound This compound Compound Solubilize Dissolve in DMSO (Create Stock Solution) This compound->Solubilize Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose range Solubilize->Cytotoxicity Dilute for working concentrations Antioxidant Antioxidant Assay (DPPH) Cytotoxicity->Antioxidant Select non-toxic concentrations AntiInflammatory Anti-inflammatory Assay (Griess) Cytotoxicity->AntiInflammatory Select non-toxic concentrations Pathway_Analysis Signaling Pathway Analysis (Western Blot for MAPK/NF-κB) AntiInflammatory->Pathway_Analysis If active, investigate mechanism

Caption: General experimental workflow for testing this compound.

NFkB_Pathway LPS Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 inhibition Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB_p50_p65->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) This compound This compound This compound->IKK inhibition

Caption: Canonical NF-κB signaling pathway targeted by this compound.

MAPK_Pathway

Caption: A representative MAPK (p38) signaling cascade.

Troubleshooting Guides

MTT Cell Viability Assay
Problem Possible Cause(s) Solution(s)
High background absorbance in "media only" wells. [7]1. Contamination of media with bacteria or yeast.[7]2. Phenol red in media can interfere.[8]3. MTT reagent was exposed to light and degraded.[7]1. Use fresh, sterile media and practice aseptic techniques.2. Use phenol red-free media or subtract the background from a "media + MTT + solubilizer" blank.[8]3. Store MTT solution protected from light.[5][7]
Absorbance readings are too low. [7]1. Cell seeding density is too low.2. Insufficient incubation time with MTT reagent.3. Incomplete solubilization of formazan crystals.[3]1. Optimize cell seeding density to ensure absorbance values for untreated cells are in the linear range (typically 0.75-1.25).[7]2. Increase incubation time; check for visible purple precipitate under a microscope.3. Ensure complete dissolution by pipetting or shaking. Consider overnight incubation with SDS-HCl as a solubilizer instead of DMSO.[3]
High variability between replicate wells. [7]1. Uneven cell seeding.2. Inaccurate pipetting.3. Edge effects on the microplate.1. Ensure a homogenous single-cell suspension before plating.2. Calibrate pipettes and use reverse pipetting for viscous solutions.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.

MTT_Troubleshooting

Caption: Decision tree for troubleshooting high MTT assay background.

DPPH Antioxidant Assay
Problem Possible Cause(s) Solution(s)
Control absorbance (DPPH only) is too low. 1. DPPH solution is old or was exposed to light, leading to degradation.[5]2. Incorrect wavelength used for measurement.1. Prepare fresh DPPH solution daily and store it in the dark.[5]2. Ensure the spectrophotometer is set to the correct wavelength for DPPH, typically around 517 nm.[4][9]
Inconsistent results. 1. Reaction time not standardized.2. This compound has low solubility in the reaction solvent (e.g., methanol).1. Ensure a fixed incubation time (e.g., 30 minutes) for all samples in the dark.[5]2. If solubility is an issue, try a different solvent system, but ensure it doesn't interfere with the DPPH radical.
Griess (Nitric Oxide) Assay
Problem Possible Cause(s) Solution(s)
No or low nitrite detected in LPS-stimulated control cells. 1. RAW 264.7 cells are of a high passage number and have lost responsiveness.2. LPS is inactive.1. Use low-passage RAW 264.7 cells for experiments.2. Test a new batch of LPS.
Interference from sample or media. [10]1. Phenol red in the culture medium can interfere with absorbance readings.[10]2. The compound itself is colored and absorbs at 540 nm.1. Use phenol red-free medium for the experiment.2. Run a control with the compound in media without cells and subtract this background absorbance.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.[9][11] The reduction of DPPH is measured by a decrease in absorbance at 517 nm.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[9]

  • Methanol or Ethanol[5]

  • This compound stock solution (in DMSO or methanol)

  • Ascorbic acid (positive control)[4]

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare DPPH Working Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The solution should have a deep purple color.[5] Keep it protected from light.

  • Sample Preparation: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Prepare similar dilutions for the positive control, ascorbic acid.

  • Reaction Setup: In a 96-well plate, add 100 µL of each this compound dilution or control to separate wells.

  • Add 100 µL of the DPPH working solution to all wells.

  • Control Wells:

    • Blank: 100 µL methanol + 100 µL methanol.

    • Control (A_control): 100 µL methanol + 100 µL DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100[4][9]

Protocol 2: Cell Viability (MTT) Assay

This assay assesses cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • RAW 264.7 macrophages or other target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well tissue culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate overnight.[1]

  • Treatment: The next day, treat the cells with various concentrations of this compound. Include "untreated" (vehicle control) and "media only" (blank) wells. Incubate for 24-48 hours.

  • Add MTT Reagent: Remove the treatment media and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[7]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

Protocol 3: Nitric Oxide (Griess) Assay

This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][12]

Materials:

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[13]

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-4 hours.[14]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include control wells (untreated, LPS only). Incubate for 20-24 hours.[14]

  • Collect Supernatant: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.

  • Griess Reaction: Add the Griess reagents to the supernatant and standards according to the manufacturer's protocol (typically a two-step addition with a short incubation). A purple azo dye will form.[10]

  • Measurement: Measure the absorbance at 540 nm.[13]

  • Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve. Calculate the percentage of NO inhibition relative to the "LPS only" control.

Protocol 4: Western Blot for MAPK/NF-κB Pathway Analysis

This protocol detects the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways to investigate the mechanism of this compound's anti-inflammatory action.[15][16][17][18]

Materials:

  • Cells treated as in the Griess assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Secondary Antibody Incubation: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-p38) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to determine the relative phosphorylation level.[17]

References

common pitfalls in the analysis of flavonoid compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flavonoid analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Section 1: Sample Preparation and Extraction Pitfalls

This section addresses common issues encountered during the initial stages of sample handling and flavonoid extraction.

Q1: Why is my flavonoid extraction yield low and inconsistent?

Answer: Low and variable flavonoid yields are often traced back to issues in sample preparation and the extraction method itself. Flavonoids are susceptible to degradation, and their extraction efficiency is highly dependent on numerous factors.[1][2]

Troubleshooting Guide:

  • Review Sample Preparation:

    • Drying Method: High temperatures can degrade flavonoids. Air-oven drying can cause significant losses (up to 97%), while freeze-drying is generally the most effective at preserving these compounds.[3] If possible, use freeze-drying or air-drying in the shade to minimize degradation of heat-labile compounds.[2][3]

    • Particle Size: Ensure the plant material is ground to a fine, homogenous powder. Smaller particle sizes (<0.5 mm) increase the surface area available for solvent interaction, improving extraction efficiency.[1][2]

    • Storage: Fresh plant material should be processed quickly or stored at low temperatures to prevent enzymatic degradation.[1]

  • Optimize Extraction Solvent:

    • Polarity: The choice of solvent is critical. Flavonoids are polyphenolic and require polar solvents. Mixtures of alcohol (ethanol or methanol) and water are generally effective.[2] The optimal ethanol concentration can be a significant factor.[1]

    • pH: The pH of the solvent can affect the stability and solubility of flavonoids. Acidic conditions (e.g., using 1.2 M HCl in 50% aqueous methanol) are often used for hydrolysis to cleave sugar moieties from flavonoid glycosides, which can improve the extraction of certain aglycones.[1]

  • Evaluate Extraction Technique:

    • Conventional Methods (Maceration, Decoction): These methods are simple but can be inefficient and time-consuming.[2][4] Prolonged exposure to high temperatures during decoction can degrade thermolabile flavonoids, while maceration may have low efficiency.[4]

    • Modern Methods (Ultrasound-Assisted Extraction - UAE, Microwave-Assisted Extraction - MAE): These techniques are generally faster and more efficient.[5][6] UAE uses cavitation to disrupt cell walls, enhancing flavonoid release, but the ultrasonic power must be controlled to prevent degradation.[4] For quantitative analysis, ensure a high solvent-to-sample ratio (e.g., 1:50 or 1:100) to ensure complete extraction.[5]

Data on Flavonoid Degradation

The choice of drying method significantly impacts flavonoid preservation. The following table summarizes the percentage loss of specific flavonoids from Centella asiatica under different drying conditions.

FlavonoidFreeze Dried (% Loss)Vacuum Oven (% Loss)Air Oven (% Loss)
Catechin 35%66%76%
Rutin 31%66%77%
Total Flavonoids 73%87.6%97%
(Data sourced from a study on Centella asiatica)[3]
Section 2: Chromatographic Separation (HPLC) Pitfalls

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating flavonoids. However, achieving good resolution can be challenging.

Q2: My HPLC peaks are broad, overlapping, or show poor resolution. What's the cause?

Answer: Poor chromatographic separation is a frequent issue in flavonoid analysis, often stemming from the vast structural similarity among different flavonoid compounds, including numerous isomers.[7][8] The problem can usually be traced to the column, mobile phase, or sample preparation.[9]

Troubleshooting Guide:

  • Check the HPLC Column:

    • Column Selection: Using the wrong column is a primary cause of poor separation.[9] A C18 reversed-phase column is standard for flavonoid analysis. Ensure the column is not degraded or clogged.

    • Column Temperature: Optimizing column temperature can significantly improve the separation of isomers. For example, an analysis of buckwheat sprouts found 40°C to be optimal for resolving flavonoid isomers.[10]

  • Optimize the Mobile Phase:

    • Composition: The mobile phase is crucial for effective separation.[9] A gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and acidified water (with formic or acetic acid) is typically required to separate compounds with different polarities.[11]

    • Flow Rate: Ensure the flow rate is optimized. While a standard rate is often 1 mL/min, adjustments may be needed depending on the column and specific compounds.[10]

  • Review Sample Preparation and Injection:

    • Sample Purity: Inadequate sample preparation can introduce impurities that interfere with separation.[9] Ensure your extracts are properly filtered.

    • Co-elution of Isomers: Flavonoids have many structural isomers (e.g., orientin and isoorientin) that have identical molecular weights and similar polarities, making them extremely difficult to separate.[8][10] If you suspect co-elution, you may need to modify the mobile phase gradient, change the column temperature, or use a different column chemistry.[10]

Section 3: Detection and Identification (MS) Pitfalls

Mass Spectrometry (MS) is a powerful tool for identifying flavonoids, but its application is not without challenges, especially concerning isomers.

Q3: I have multiple compounds with the same mass-to-charge ratio (m/z). How can I differentiate these flavonoid isomers?

Answer: This is a major challenge in flavonoid analysis because of the large number of structural isomers (compounds with the same molecular formula but different structures).[12][13] Since MS separates ions based on their m/z, isomers are often indistinguishable without further techniques.[12]

Troubleshooting Guide:

  • Rely on Chromatographic Separation: The most reliable method is to achieve baseline separation of isomers using HPLC before they enter the mass spectrometer.[10] If two isomers co-elute, they will enter the MS at the same time and cannot be distinguished by mass alone.

  • Optimize Tandem Mass Spectrometry (MS/MS):

    • Fragmentation Patterns: While isomers have the same parent mass, their fragmentation patterns in MS/MS can sometimes be different.[14] By carefully analyzing the product ions, it's possible to find unique fragments that are characteristic of a specific isomer. For example, characteristic fragment ions were used to differentiate isomers like apigenin and genistein.[14]

    • Ionization Mode: Using both positive and negative ion modes can provide complementary fragmentation data, aiding in structural elucidation.[12] The retro-Diels-Alder (rDA) fragmentation process is particularly useful for understanding substitutions on the flavonoid rings.[15]

  • Advanced Techniques:

    • Pseudo-MS³: This approach can be used on instruments like triple quadrupoles to selectively identify isomers by analyzing the fragments of in-source fragments.[13]

    • Metal Complexation: Forming metal complexes with flavonoids can produce more distinctive fragmentation patterns upon collision-induced dissociation, helping to differentiate isomers.[16]

    • Ion Mobility Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in addition to their m/z, providing an additional dimension of separation that can resolve isomers that are inseparable by HPLC-MS alone.[17]

Section 4: Quantification and Data Interpretation Pitfalls

Accurate quantification is essential for understanding the biological relevance of flavonoids. Both spectrophotometric and chromatographic methods have potential pitfalls.

Q4: My quantitative results for "total flavonoids" using a colorimetric assay (e.g., aluminum chloride method) seem inaccurate or not reproducible. Why?

Answer: Spectrophotometric assays for "total flavonoids" are common but have significant limitations. These assays are based on a chromogenic reaction, but different types of flavonoids react differently, leading to inaccuracies.[18]

Troubleshooting Guide:

  • Understand Method Specificity: The aluminum chloride (AlCl₃) method primarily forms stable complexes with specific flavonoid structures, namely flavonols and 5-hydroxyflavones.[18] Other flavonoid classes (like flavanones or isoflavones) may react weakly or not at all, leading to an underestimation of the total flavonoid content.

  • Select the Correct Standard: The choice of a standard for the calibration curve is critical. Quercetin or rutin are commonly used. However, if the predominant flavonoids in your sample have a different structure, the quantification will be inaccurate.[18] The method assumes that all flavonoids in the sample react similarly to the standard, which is rarely true.

  • Beware of Interferences: Other phenolic compounds commonly found in plant extracts, such as caffeic acid and chlorogenic acid, can also produce a color reaction with the reagents, leading to an overestimation of flavonoid content.[18]

  • Consider HPLC for Accurate Quantification: For accurate and reliable quantification of individual flavonoids, HPLC with a DAD or MS detector is the preferred method.[19] It allows for the separation and quantification of specific compounds against their respective standards, avoiding the ambiguity of "total flavonoid" assays.[10]

Experimental Protocols & Workflows
Generalized Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids
  • Sample Preparation: Weigh approximately 1.0 g of finely ground, dried plant material and place it in an extraction vessel.

  • Solvent Addition: Add 50 mL of the extraction solvent (e.g., 70% ethanol in water) to the vessel, achieving a 1:50 solid-to-liquid ratio.[5]

  • Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 30-60 minutes). Power and time should be optimized to maximize yield without causing degradation.[4]

  • Extraction Recovery: Centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes).

  • Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter into a collection vial.

  • Storage: Store the extract at 4°C in the dark until HPLC analysis.

Generalized Protocol: HPLC-DAD Analysis of Flavonoids
  • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing over 30-40 minutes to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[10]

  • Injection Volume: 10 µL.

  • Detection: Monitor at multiple wavelengths appropriate for flavonoids, such as 280 nm and 350 nm.[7][20]

  • Quantification: Create a calibration curve for each target flavonoid using certified reference standards.

Visual Troubleshooting Guides

flavonoid_analysis_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Interpretation start Plant Material drying Drying (Freeze vs. Oven) start->drying grinding Grinding (Particle Size) drying->grinding pitfall1 PITFALL: Degradation [High Temp] drying->pitfall1 extraction Solvent Extraction (UAE, Maceration) grinding->extraction pitfall2 PITFALL: Low Yield [Wrong Solvent/pH] extraction->pitfall2 filtration Filtration & Cleanup extraction->filtration hplc HPLC Separation filtration->hplc ms MS/MS Detection hplc->ms pitfall3 PITFALL: Peak Overlap Co-elution hplc->pitfall3 data Data Interpretation (Quantification) ms->data pitfall4 PITFALL: Isomer Misidentification ms->pitfall4 pitfall5 PITFALL: Inaccurate Quantification data->pitfall5

Caption: General workflow for flavonoid analysis highlighting key stages and potential pitfalls.

hplc_troubleshooting start Problem: Poor HPLC Peak Shape (Broad, Tailing, Split) cause1 Possible Cause: Column Issues start->cause1 cause2 Possible Cause: Mobile Phase Mismatch start->cause2 cause3 Possible Cause: Sample Problem start->cause3 sol1a Solution: Check for voids, replace column cause1->sol1a Degraded/Clogged? sol1b Solution: Reduce injection volume (overload) cause1->sol1b Overloaded? sol2a Solution: Ensure proper pH, adjust gradient cause2->sol2a Wrong composition? sol2b Solution: Degas solvents to remove bubbles cause2->sol2b Air bubbles? sol3a Solution: Improve filtration, check sample stability cause3->sol3a Particulates/Degradation?

Caption: Troubleshooting guide for common HPLC peak shape issues in flavonoid analysis.

isomer_problem cluster_hplc HPLC Elution cluster_ms Mass Spectrometry Detection cluster_conclusion Erroneous Conclusion iso1 Isomer A (e.g., Luteolin) hplc_peak Single, Broad Peak (Co-elution) iso1->hplc_peak RT: 15.1 min iso2 Isomer B (e.g., Kaempferol) iso2->hplc_peak RT: 15.2 min ms_detect MS Detector hplc_peak->ms_detect ms_result Identical m/z (e.g., 285.04) ms_detect->ms_result conclusion Incorrect Identification & Inaccurate Quantification ms_result->conclusion

Caption: The challenge of co-eluting isomers leading to analytical errors in LC-MS.

References

Technical Support Center: Enhancing the Stability of Odoriflavene in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Odoriflavene in solution during experiments. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound, like many flavonoids, is susceptible to degradation in solution. The primary causes of instability are exposure to light, suboptimal pH, elevated temperatures, and oxidative conditions. Phenolic hydroxyl groups in the flavonoid structure are prone to oxidation, which can be accelerated by these environmental factors.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological assays, DMSO is a common choice. However, the stability of this compound can vary between solvents. It is advisable to prepare fresh solutions or conduct a preliminary stability test in your solvent of choice under your experimental conditions. The stability of a related flavonoid, astilbin, was found to be greatest in 50% ethanol, followed by ethanol, methanol, 50% methanol, and water.[4][5]

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored at low temperatures, protected from light. A general recommendation for flavonoid solutions is to store them at -20°C or -80°C in airtight, light-protecting containers.[6] One supplier suggests that this compound in DMSO is stable for 2 weeks at 4°C and for 6 months at -80°C.

Q4: Can the pH of my buffer affect the stability of this compound?

A4: Yes, pH is a critical factor in the stability of flavonoids. Generally, flavonoids are more stable in acidic conditions and tend to degrade in neutral to alkaline solutions due to the deprotonation of phenolic hydroxyl groups, which increases their susceptibility to oxidation.[5] However, some isoflavones have shown significant degradation at acidic pH under high temperatures.[7][8] It is recommended to determine the optimal pH for your specific application through preliminary experiments.

Q5: I am observing a color change in my this compound solution. Does this indicate degradation?

A5: A visible color change in your this compound solution is a strong indicator of chemical degradation. This is often due to oxidation of the flavonoid structure. If you observe a color change, it is recommended to prepare a fresh solution and take precautions to minimize exposure to light, oxygen, and extreme temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate formation in the solution Poor solubility at the working concentration or temperature.- Gently warm the solution. - Use a co-solvent (e.g., a small percentage of ethanol in an aqueous buffer). - Filter the solution through a 0.22 µm filter before use.
Loss of biological activity over time Degradation of this compound.- Prepare fresh solutions for each experiment. - Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. - Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. - De-gas buffers to remove dissolved oxygen.
Inconsistent experimental results Variable stability of this compound under different experimental conditions.- Standardize solution preparation and handling procedures. - Perform a stability study of this compound under your specific experimental conditions (temperature, pH, light exposure) by analyzing aliquots at different time points using HPLC.

Data on Flavonoid Stability

While specific quantitative stability data for this compound is limited, the following tables summarize general stability trends for flavonoids under different conditions. Researchers can expect this compound to exhibit similar behaviors.

Table 1: General Effect of Temperature on Flavonoid Stability in Solution

TemperatureGeneral Stability TrendNotes
-80°C High stabilityRecommended for long-term storage of stock solutions.
-20°C Good stabilitySuitable for short to medium-term storage.
4°C Moderate stabilityProne to degradation over days to weeks.
Room Temperature (20-25°C) Low stabilitySignificant degradation can occur within hours to days.
> 30°C Poor stabilityAccelerated degradation is expected.[9][10]

Table 2: General Effect of pH on Flavonoid Stability in Solution

pH RangeGeneral Stability TrendNotes
< 4 Generally stableSome isoflavones may degrade at high temperatures.[7][8]
4 - 6 Moderately stableStability decreases as pH approaches neutral.
> 7 Generally unstableDegradation is often rapid in neutral to alkaline conditions.[5]

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability

This protocol provides a framework to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the desired buffer or medium.

  • Incubation: Aliquot the test solution into several vials. Expose the vials to the experimental conditions you wish to test (e.g., specific temperature, light exposure). Include a control group stored at -80°C in the dark.

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately analyze it by HPLC or store it at -80°C for later analysis.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area relative to the time zero sample indicates degradation.

Protocol 2: Enhancing this compound Stability with Excipients

This protocol outlines how to test the effectiveness of common excipients in stabilizing this compound solutions.

  • Excipient Selection: Choose excipients to test, such as antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) or chelating agents (e.g., EDTA).

  • Solution Preparation: Prepare this compound solutions as described in Protocol 1, with and without the addition of the selected excipients at various concentrations.

  • Forced Degradation: Subject the solutions to conditions that are known to cause degradation (e.g., elevated temperature of 40°C, exposure to UV light).

  • HPLC Analysis: Analyze the samples at various time points using HPLC as described in Protocol 1.

  • Evaluation: Compare the degradation rate of this compound in the presence and absence of each excipient to determine their stabilizing effect.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_exposure Exposure to Conditions cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (with/without excipients) prep_stock->prep_test exp_light Light Exposure prep_test->exp_light exp_temp Temperature prep_test->exp_temp exp_ph pH prep_test->exp_ph analysis HPLC Analysis at Time Points exp_light->analysis exp_temp->analysis exp_ph->analysis result Assess Stability analysis->result

Caption: Workflow for assessing this compound stability.

degradation_pathway This compound This compound (Stable Form) Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Oxidation Degradation_Factors Degradation Factors (Light, Heat, O₂, High pH) Degradation_Factors->Oxidized_Intermediates Ring_Cleavage_Products Ring Cleavage Products Oxidized_Intermediates->Ring_Cleavage_Products Further Degradation Loss_of_Activity Loss of Biological Activity Ring_Cleavage_Products->Loss_of_Activity

Caption: Generalized degradation pathway for flavonoids.

References

dealing with matrix effects in Odoriflavene quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to the quantification of Odoriflavene is limited in publicly available scientific literature. The following guidance is based on best practices for the quantification of structurally similar flavonoids, such as other methoxyflavones, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided protocols and data are illustrative and should be adapted and validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extract).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][4] These effects can significantly impact the linearity, accuracy, and sensitivity of your assay.[1]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: Two common methods for detecting matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[2] Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.[2]

  • Post-Extraction Spike Analysis: This is a quantitative assessment where you compare the peak area of this compound in a neat solvent to the peak area of this compound spiked into an extracted blank matrix.[2][4] The ratio of these peak areas, known as the matrix factor, indicates the extent of the matrix effect.[2]

Q3: What are the most effective strategies to minimize or compensate for matrix effects when quantifying this compound?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at producing cleaner extracts compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Improving the separation of this compound from matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects. A stable isotope-labeled (SIL) version of this compound is the gold standard as it has nearly identical chemical and physical properties.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound quantification?

A4: A SIL-IS is highly recommended for most quantitative bioanalytical assays, especially when high accuracy and precision are required. It is the most effective way to correct for variability in both sample preparation and matrix effects. While potentially more expensive, it provides the most reliable data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Fronting or Tailing) Column Overload: Injecting too high a concentration of this compound or matrix components.Dilute the sample or reduce the injection volume.
Incompatible Solvent: The solvent used to reconstitute the final extract may be too strong, causing the analyte to move too quickly through the column initially.Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Degradation: The analytical column may be nearing the end of its lifespan.Replace the analytical column.
High Variability in Results Inconsistent Sample Preparation: Manual sample preparation can introduce variability.Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.
Significant and Variable Matrix Effects: Different lots of biological matrix can exhibit different levels of matrix effects.Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard.
Low Analyte Signal or Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.Improve sample cleanup to remove interfering compounds. Optimize chromatographic conditions to separate this compound from the suppression zone.
Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix.Optimize the extraction solvent and pH. For SPE, test different sorbents and elution solvents.
Suboptimal Mass Spectrometer Parameters: The MS settings may not be optimized for this compound.Infuse a standard solution of this compound to optimize parameters such as collision energy and precursor/product ion selection.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of matrix effects and the effectiveness of different mitigation strategies for this compound quantification in human plasma.

Table 1: Assessment of Matrix Effect Using Post-Extraction Spike Method

Method Analyte Response in Neat Solution (Peak Area) Analyte Response in Post-Extraction Spiked Plasma (Peak Area) Matrix Factor (MF)1 Matrix Effect (%)2
Protein Precipitation (PPT)1,500,000900,0000.60-40% (Suppression)
Liquid-Liquid Extraction (LLE)1,500,0001,200,0000.80-20% (Suppression)
Solid-Phase Extraction (SPE)1,500,0001,425,0000.95-5% (Minimal Effect)

1 Matrix Factor (MF) = Peak Area in Spiked Plasma / Peak Area in Neat Solution 2 Matrix Effect (%) = (MF - 1) * 100

Table 2: Comparison of Calibration Curve Slopes

Calibration Curve Type Slope Slope Ratio3 Interpretation
In Neat Solvent50,000-Reference
In PPT-Extracted Matrix30,0000.60Significant Ion Suppression
In SPE-Extracted Matrix48,0000.96Minimal Matrix Effect

3 Slope Ratio = Slope in Extracted Matrix / Slope in Neat Solvent

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a blank plasma sample using your chosen sample preparation method (e.g., PPT, LLE, or SPE).

  • Prepare Spiked Matrix Sample: To the extracted blank matrix, add a known amount of this compound standard solution.

  • Prepare Neat Solution Sample: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.

  • LC-MS/MS Analysis: Inject both the spiked matrix sample and the neat solution sample and record the peak areas for this compound.

  • Calculate Matrix Factor: Divide the peak area of the spiked matrix sample by the peak area of the neat solution sample. A value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value close to 1 suggests minimal matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for this compound.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma sample with 10 µL of internal standard solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Odoriflavene_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Concentration Final Concentration of this compound Quantification->Final_Concentration Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results? Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 15%? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., SPE) ME_Present->Optimize_SP Yes Validate Re-validate Assay ME_Present->Validate No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Validate End Accurate Quantification Validate->End

References

Technical Support Center: Enhancing Odoriflavene Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Odoriflavene detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you improve the sensitivity and reliability of your this compound detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the typical olfactory signaling pathway initiated by an odorant like this compound?

A1: this compound, like other volatile organic compounds, is detected through a complex olfactory signaling cascade. The process begins when an odorant molecule binds to an Olfactory Receptor (OR) on the surface of olfactory sensory neurons in the nasal epithelium. This binding event triggers a conformational change in the OR, which in turn activates a G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase III (ACIII) to produce cyclic AMP (cAMP). This increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca2+ and Na+) and depolarization of the neuron. If the depolarization reaches a certain threshold, it generates an action potential that travels to the olfactory bulb in the brain, where the odor is processed and perceived.

cluster_0 Cell Membrane cluster_1 Neuron Interior This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Stimulates cAMP cAMP ACIII->cAMP Converts ATP to ATP ATP ATP->ACIII CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Ions Ca²⁺, Na⁺ Depolarization Depolarization Ions->Depolarization Influx leads to Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Caption: Olfactory signaling pathway for this compound detection.

Q2: What are the most common methods for detecting this compound, and what are their typical limits of detection?

A2: The choice of detection method for this compound depends on the required sensitivity, sample matrix, and experimental setup. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and electronic noses (eNoses). GC-MS is considered a gold standard for its high sensitivity and specificity. HPLC is often used for less volatile samples or when derivatization is necessary. Electronic noses are gaining popularity for rapid and portable analysis, though their sensitivity can be lower than chromatographic methods.

Detection MethodTypical Limit of Detection (LOD)ThroughputSelectivity
Gas Chromatography-Mass Spectrometry (GC-MS)1 - 10 pgLow to MediumVery High
High-Performance Liquid Chromatography (HPLC)10 - 100 pgMediumHigh
Electronic Nose (eNose)1 - 10 ppbHighMedium
Surface Plasmon Resonance (SPR)100 pg/mL - 1 ng/mLHighMedium to High

Q3: How can I improve the sensitivity of my GC-MS analysis for this compound?

A3: To enhance the sensitivity of your GC-MS analysis, consider the following strategies:

  • Sample Preparation: Employ solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to pre-concentrate this compound from your sample matrix.

  • Injection Technique: Use a larger injection volume or a programmable temperature vaporizer (PTV) inlet for more efficient transfer of the analyte to the column.

  • Column Selection: Choose a capillary column with a stationary phase that has a high affinity for this compound. A thicker film can also increase retention and sensitivity.

  • MS Detector Settings: Operate the mass spectrometer in selected ion monitoring (SIM) mode instead of full scan mode to increase the signal-to-noise ratio for your target analyte.

Troubleshooting Guide

Issue 1: No or very low signal for this compound in GC-MS analysis.

Possible Cause Recommended Solution
Inefficient Extraction Optimize the extraction method. For SPME, test different fiber coatings, extraction times, and temperatures. For liquid-liquid extraction, ensure the solvent polarity is appropriate for this compound.
Analyte Degradation This compound may be thermally degrading in the GC inlet. Lower the inlet temperature or use a gentler injection technique like PTV. Also, check for active sites in the liner and column and consider using a deactivated liner.
Incorrect MS Parameters Verify the mass spectrometer is set to monitor the correct ions for this compound. If using SIM mode, ensure the selected ions are abundant in the mass spectrum of your standard.
Column Bleed High column bleed can obscure the analyte signal. Condition the column according to the manufacturer's instructions. If the bleed remains high, the column may need to be replaced.

Issue 2: Poor reproducibility of this compound measurements with an electronic nose.

Possible Cause Recommended Solution
Sensor Drift The chemical sensors in the eNose may experience drift over time. Perform regular calibration with a standard concentration of this compound.
Environmental Factors Changes in ambient temperature, humidity, and pressure can affect sensor responses. Ensure the laboratory environment is stable and controlled.
Sample Matrix Effects The presence of other volatile compounds in your sample can interfere with the detection of this compound. Use a sample cleanup method, such as solid-phase extraction, to remove interfering compounds.
Inconsistent Sampling Ensure the sample volume and presentation to the eNose are consistent for every measurement. Use a controlled flow rate for sample introduction.

Experimental Protocols

Protocol 1: Improving this compound Detection Sensitivity using SPME-GC-MS

This protocol outlines the steps for enhancing the detection of this compound in a liquid sample using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample 1. Liquid Sample containing this compound SPME 2. Expose SPME Fiber to Sample Headspace Sample->SPME Extraction 3. Adsorption of This compound onto Fiber SPME->Extraction GC_Inlet 4. Desorb this compound in GC Inlet Extraction->GC_Inlet Separation 5. Chromatographic Separation GC_Inlet->Separation Detection 6. Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification

Caption: Workflow for sensitive this compound detection by SPME-GC-MS.

Methodology:

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 10 mL headspace vial.

    • Add a magnetic stir bar and seal the vial with a PTFE/silicone septum.

    • Place the vial in a heating block set to 60°C and allow it to equilibrate for 10 minutes while stirring.

  • SPME Extraction:

    • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for 30 minutes with continuous stirring.

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC inlet, which is held at 250°C, for 5 minutes to desorb the analyte.

    • The GC is equipped with a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness).

    • The oven temperature program is as follows: initial temperature of 40°C held for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring three characteristic ions of this compound.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify the concentration using a calibration curve prepared with this compound standards.

Protocol 2: Logic Tree for Troubleshooting Low Signal-to-Noise Ratio

This decision tree provides a logical workflow for diagnosing and resolving issues related to a low signal-to-noise (S/N) ratio in your this compound measurements.

Start Low Signal-to-Noise Ratio for this compound Check_Standard Is the signal for a known standard also low? Start->Check_Standard Optimize_Instrument Optimize Instrument Parameters (e.g., detector voltage, injection volume) Check_Standard->Optimize_Instrument Yes Check_Extraction Is the extraction efficiency low? Check_Standard->Check_Extraction No Resolved Issue Resolved Optimize_Instrument->Resolved Optimize_Extraction Optimize Extraction Method (e.g., solvent, time, temperature) Check_Extraction->Optimize_Extraction Yes Check_Matrix Are there interfering compounds in the sample matrix? Check_Extraction->Check_Matrix No Optimize_Extraction->Resolved Cleanup_Sample Implement Sample Cleanup (e.g., SPE, filtration) Check_Matrix->Cleanup_Sample Yes Check_Matrix->Resolved No Cleanup_Sample->Resolved

Caption: Troubleshooting logic for low signal-to-noise ratio.

Validation & Comparative

Validating the Antioxidant Potential of Novel Flavonoids: A Comparative Guide Featuring Odoratenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of new bioactive compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the antioxidant properties of Odoratenin, a novel flavanone, alongside other well-established flavonoids. Detailed experimental protocols and depictions of relevant signaling pathways are included to support further research and development.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is a key indicator of its potential therapeutic value. Here, we compare the in vitro antioxidant activity of Odoratenin with other known flavonoids using common radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundClassDPPH IC50 (µM)ABTS IC50 (µM)Reference
Odoratenin FlavanoneNot Reported23.74[1][1]
Quercetin Flavonol> Rutin[2]~ Epigallocatechin[2][2]
Rutin Flavonol Glycoside< Quercetin[2]< Quercetin[2][2]
Epicatechin (EC) Flavan-3-ol~ Taxifolin[2]~ Taxifolin[2][2]
Epigallocatechin (EGC) Flavan-3-ol< Epicatechin[2]> Epicatechin[2][2]
Procyanidin B2 Proanthocyanidin> Epigallocatechin[2]> Epigallocatechin[2][2]

Note: Lower IC50 values indicate higher antioxidant activity. A new flavanone, odoratenin, has shown very potent ABTS radical inhibitory activity with an IC50 value of 23.74 μM, which is lower than that of the standard antioxidant trolox (IC50 31.32 μM)[1]. The antioxidant activities of flavonoids are closely related to their chemical structures, with factors like the presence of a pyrogallol group, dimerization, and C2=C3 double bonds enhancing activity, while glycosylation at the C3 position can reduce it[2].

Key Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses.[3][4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, flavonoids can promote the activation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.[3][5]

Nrf2_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Flavonoids Odoriflavene / Flavonoids Flavonoids->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) MAPK MAPK Pathway (JNK, p38, ERK) Stimuli->MAPK IKK IKK Stimuli->IKK Flavonoids This compound / Flavonoids Flavonoids->MAPK Inhibition Flavonoids->IKK Inhibition AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB->Inflammatory_Genes Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare Test Compound and Standard Solutions Mixing Mix Compound/Standard with Radical Solution Compound_Prep->Mixing Radical_Prep Prepare Radical Solution (DPPH or ABTS•+) Radical_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Absorbance Measure Absorbance Incubation->Absorbance Calculation Calculate % Inhibition and IC50 Value Absorbance->Calculation

References

Odoriflavene: A Comparative Analysis of its Bioactive Properties Against Quercetin, Luteolin, and Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the flavonoid Odoriflavene against the well-studied flavonoids Quercetin, Luteolin, and Apigenin. This report synthesizes available data on their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data in structured tables and detailing relevant experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are also provided to facilitate understanding.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their broad spectrum of biological activities. Among these, Quercetin, Luteolin, and Apigenin have been extensively studied for their potent antioxidant, anti-inflammatory, and anticancer effects. This guide introduces this compound, a less-studied flavonoid isolated from plants such as Dalbergia odorifera and Chromolaena odorata, and positions its potential bioactivity in the context of these well-established flavonoids. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a framework for its comparative evaluation and highlights areas for future research.

Chemical Structures

The fundamental structural differences between these flavonoids, particularly in the hydroxylation and methoxylation patterns of their rings, are key determinants of their biological activities.

  • This compound: A phenolic compound with the chemical formula C17H16O5.[1][2][3]

  • Quercetin: A flavonol with hydroxyl groups at positions 3, 5, 7, 3', and 4'.

  • Luteolin: A flavone with hydroxyl groups at positions 5, 7, 3', and 4'.

  • Apigenin: A flavone with hydroxyl groups at positions 5, 7, and 4'.

Comparative Biological Activities

This section details the comparative antioxidant, anti-inflammatory, and anticancer activities of the selected flavonoids. Due to the limited availability of specific quantitative data for this compound, the following tables primarily feature data for Quercetin, Luteolin, and Apigenin to establish a baseline for comparison.

Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects against oxidative stress-related diseases. This is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 values (the concentration required to inhibit 50% of the radical activity).

Table 1: Comparative Antioxidant Activity (IC50 values)

FlavonoidDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
This compound Data not availableData not available
Quercetin ~4.36 - 19.17 µg/mL[4][5]~48.0 µM[6]
Luteolin Data not availableData not available
Apigenin Data not availableData not available

Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects by modulating various signaling pathways, leading to the reduced production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Table 2: Comparative Anti-inflammatory Activity (IC50 values)

FlavonoidInhibition of NO Production (IC50)Inhibition of Cytokine Release (e.g., TNF-α, IL-6)
This compound Data not availableData not available
Quercetin ~1 µM (TNF-α & IL-6 release in RAW 264.7 cells)[7]Inhibits various pro-inflammatory cytokines.[8]
Luteolin < 1 µM (TNF-α & IL-6 release in RAW 264.7 cells)[7]Potently inhibits pro-inflammatory cytokines.[8][9][10]
Apigenin Data not availableInhibits various pro-inflammatory cytokines.[8][11]

Lower IC50 values indicate higher anti-inflammatory activity.

Anticancer Activity

The anticancer properties of flavonoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cytotoxicity, with results also expressed as IC50 values.

Table 3: Comparative Anticancer Activity (IC50 values)

FlavonoidCell LineAnticancer Activity (IC50)
This compound Data not availableData not available
Quercetin Various cancer cell lines3.6 - 16.2 µg/mL (against 5 different cell lines)[12]
Luteolin A549 (lung carcinoma)3.1 µM[13]
B16 melanoma 4A5 (mouse)2.3 µM[13]
CCRF-HSB-2 (T-cell leukemia)2.0 µM[13]
TGBC11TKB (gastric cancer)1.3 µM[13]
Apigenin Caki-1 (renal cell carcinoma)27.02 µM[14]
ACHN (renal cell carcinoma)50.40 µM[14]
NC65 (renal cell carcinoma)23.34 µM[14]
HT-29 (colorectal adenocarcinoma)2.03 ± 0.22 µM (for a derivative)[15]
HL-60 (leukemia)2.25 ± 0.42 µM (for a derivative)[15]
Hep G2 (hepatoma)8.02 ± 1.30 µg/mL[16]

Lower IC50 values indicate higher anticancer activity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the comparative data tables.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Mix various concentrations of the test flavonoid with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Incubate the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add various concentrations of the test flavonoid to the diluted ABTS•+ solution.

  • Measure the absorbance after a set incubation time (e.g., 6 minutes).

  • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay in Macrophages:

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treat the cells with various concentrations of the test flavonoid for a specific duration.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Determine the concentration of the flavonoid that inhibits NO production by 50% (IC50).

Cytokine Release Assay (ELISA):

  • Culture relevant cells (e.g., macrophages, peripheral blood mononuclear cells) and pre-treat with the test flavonoid.

  • Stimulate the cells with an appropriate inflammatory stimulus (e.g., LPS).

  • Collect the cell culture supernatant after a defined incubation period.

  • Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Anticancer Activity Assays

MTT Cell Viability Assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test flavonoid for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Flow Cytometry):

  • Treat cancer cells with the test flavonoid at a specific concentration and for a defined time.

  • Harvest the cells and wash them with a binding buffer.

  • Stain the cells with Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic and necrotic cells).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Signaling Pathways and Experimental Workflows

Visual diagrams generated using Graphviz (DOT language) illustrate key signaling pathways modulated by flavonoids and a general workflow for evaluating their anticancer activity.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection (e.g., Cancer Cell Lines) B Treatment with Flavonoid (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Mechanism of Action Studies (e.g., Western Blot, PCR) B->E F Animal Model Selection (e.g., Xenograft) C->F Promising Results E->F Identified Targets G Flavonoid Administration F->G H Tumor Growth Monitoring G->H I Histopathological Analysis H->I signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_flavonoids Flavonoid Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO MAPK->Cytokines Flavonoids This compound, Quercetin, Luteolin, Apigenin Flavonoids->NFkB Inhibition Flavonoids->MAPK Inhibition

References

A Comparative Analysis of the Biological Activities of Odoriflavene and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Odoriflavene, a naturally occurring isoflav-3-ene, and its structural analogues. The focus of this comparison is on their cytotoxic and antioxidant properties, supported by experimental data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound is an isoflavonoid isolated from the heartwood of Dalbergia odorifera, a plant species with a long history in traditional medicine. Isoflavonoids, a class of polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide will delve into the specific activities of this compound and compare them with its structurally related analogues, providing a basis for understanding their structure-activity relationships and potential therapeutic applications.

Data Presentation

The biological activities of this compound and its analogues are summarized in the tables below. Table 1 presents the cytotoxic activity against the human neuroblastoma cell line SH-SY5Y, while Table 2 outlines the antioxidant activity as determined by the DPPH radical scavenging assay.

Table 1: Cytotoxic Activity of this compound and its Analogues against SH-SY5Y Cells

CompoundTypeIC50 (µM)[1]
This compound Isoflav-3-ene11.2
FormononetinIsoflavone13.4
(3R)-5′-methoxyvestitolIsoflavan28.5
2′-O-methyl-isoliquiritigeninChalcone32.5

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antioxidant Activity of this compound Analogues (DPPH Radical Scavenging Assay)

CompoundTypeIC50 (µM)
This compound Isoflav-3-eneData not available
FormononetinIsoflavone>100

IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds against the SH-SY5Y human neuroblastoma cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogues) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The antioxidant activity of the compounds was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5][6][7] In its radical form, DPPH has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction Mixture: A defined volume of each sample dilution is added to a specific volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

Signaling Pathway

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Pro-caspase 8 Pro-caspase 8 Death Receptor->Pro-caspase 8 Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Caspase 3 Caspase 3 Caspase 8->Caspase 3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase 9 Pro-caspase 9 Apaf-1->Pro-caspase 9 Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Caspase 9->Caspase 3 Apoptosis Apoptosis Caspase 3->Apoptosis This compound & Analogues This compound & Analogues This compound & Analogues->Mitochondrion Induces stress

Caption: A simplified diagram of the apoptotic signaling pathway potentially activated by this compound and its analogues.

Experimental Workflow

Cytotoxicity_Workflow start Start seed Seed SH-SY5Y cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound & analogues incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

Odoriflavene in the Olfactory Landscape: A Comparative Guide to Known Odorant Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of olfaction, the discovery of new compounds with potential odorant properties is a continuous pursuit. One such compound that has emerged from the heartwood of Dalbergia odorifera, a tree prized for its aromatic wood, is odoriflavene.[1] This isoflav-3-ene, a class of flavonoids, presents an intriguing case for sensory science. However, its role as an odorant remains largely unexplored. This guide provides a comparative analysis of this compound against well-characterized odorant compounds, summarizing available data, detailing experimental methodologies for odorant characterization, and visualizing key signaling pathways.

While this compound has been isolated and its structure elucidated, there is currently a notable absence of published data regarding its specific odor profile, olfactory receptor interactions, and potency as an odorant. Isoflavonoids, the broader chemical class to which this compound belongs, are more commonly associated with taste, such as bitterness and astringency, rather than distinct aromas.[2][3] Further sensory analysis and olfactometry studies are required to determine if this compound contributes to the characteristic fragrance of its source, Dalbergia odorifera, or if it represents a novel class of odorant.

In contrast, a wealth of data exists for many other odorant compounds. For the purpose of this guide, we will compare the known characteristics of three well-established odorants with distinct scent profiles: the floral and citrusy linalool , the rosy and sweet geraniol , and the floral and woody beta-ionone .

Comparative Analysis of Odorant Compounds

The following table summarizes the key olfactory properties of linalool, geraniol, and beta-ionone. Due to the lack of available data, this compound is included to highlight the current knowledge gaps.

Compound Chemical Class Odor Profile Known Olfactory Receptors Receptor Binding Affinity (EC₅₀)
This compound Isoflav-3-ene (Flavonoid)Not yet characterizedUnknownNot determined
Linalool Acyclic MonoterpenoidFloral, citrus, woody[4][5]OR1A1, OR1G1, OR2W1, and others[6]Varies depending on the receptor; e.g., ~10-50 µM for some receptors.
Geraniol Acyclic MonoterpenoidRosy, sweet, floralOR1A1, OR1N2, and othersVaries depending on the receptor.
Beta-Ionone NorisoprenoidFloral (violet), woody, sweet[7]OR5A1, OR51E2[1][7][8]~1-10 µM for OR5A1[8]

Experimental Protocols for Odorant Characterization

The deorphanization and characterization of olfactory receptors (ORs) are crucial for understanding how odorants are perceived. This typically involves expressing ORs in heterologous cell systems and measuring the cellular response upon odorant stimulation.[9][10][11] Two common and robust methods are the cAMP assay and the luciferase reporter gene assay.

In Vitro cAMP Assay for Olfactory Receptor Activation

This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) following the activation of a G-protein coupled receptor (GPCR), such as an olfactory receptor.[12][13][14][15]

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or Hana3A cells are cultured in a suitable medium (e.g., MEM with 10% FBS).[15]

    • Cells are transiently transfected with plasmids encoding the human olfactory receptor of interest, along with accessory proteins like RTP1S and Gαolf to ensure proper receptor expression and signaling.[16]

  • Odorant Stimulation:

    • Transfected cells are plated in 96-well plates.

    • After 24-48 hours, the cells are washed and incubated with a cAMP-sensitive biosensor (e.g., a fluorescent probe like Pink Flamindo or a luminescent substrate).[12][17]

    • A solution of the odorant compound, dissolved in a suitable solvent like DMSO and diluted in a physiological buffer, is added to the wells.[15]

  • Data Acquisition and Analysis:

    • The change in fluorescence or luminescence, which is proportional to the intracellular cAMP concentration, is measured over time using a plate reader.[12][14]

    • Dose-response curves are generated by testing a range of odorant concentrations to determine the EC₅₀ value, which represents the concentration of the odorant that elicits a half-maximal response.[18]

Luciferase Reporter Gene Assay

This assay utilizes a reporter gene, typically luciferase, linked to a cAMP response element (CRE). Activation of the olfactory receptor leads to an increase in cAMP, which in turn drives the expression of luciferase.[19][20][21][22]

Methodology:

  • Cell Culture and Transfection:

    • Similar to the cAMP assay, HEK293 or Hana3A cells are co-transfected with plasmids for the olfactory receptor, accessory proteins, and a CRE-luciferase reporter construct.[16][19]

  • Odorant Stimulation:

    • Transfected cells are plated in 96-well plates.

    • After 24 hours, the cells are stimulated with the odorant compound for a period of 4-6 hours.[16][21]

  • Data Acquisition and Analysis:

    • A luciferase substrate is added to the cells.

    • The resulting luminescence, which is proportional to the level of luciferase expression and thus receptor activation, is measured using a luminometer.[19]

    • Dose-response curves are generated to determine the EC₅₀ of the odorant-receptor interaction.

Signaling Pathways and Experimental Visualization

The binding of an odorant to its specific olfactory receptor initiates a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain. This signaling pathway is fundamental to the sense of smell.

Olfactory Signal Transduction Pathway

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating the associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions and depolarization of the neuron.

Olfactory_Signaling_Pathway Odorant Odorant OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuronal Depolarization CNG_channel->Depolarization Na⁺/Ca²⁺ influx Signal Signal to Brain Depolarization->Signal

Caption: The canonical olfactory signal transduction cascade.

Experimental Workflow for Olfactory Receptor Deorphanization

The process of identifying the specific odorant(s) that activate a particular "orphan" olfactory receptor is a key area of olfactory research. The following diagram illustrates a typical workflow.

OR_Deorphanization_Workflow cluster_0 Preparation cluster_1 High-Throughput Screening cluster_2 Validation OR_Library Olfactory Receptor (OR) cDNA Library Transfection Heterologous Expression in Cell Line (e.g., HEK293) OR_Library->Transfection Odorant_Library Odorant Compound Library Screening Screen OR Library against Odorant Library Odorant_Library->Screening Transfection->Screening Hit_ID Identify 'Hits' (Positive Interactions) Screening->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response Specificity Test Structural Analogs for Specificity Hit_ID->Specificity EC50 Determine EC₅₀ and Efficacy Dose_Response->EC50

Caption: A generalized workflow for olfactory receptor deorphanization.

Conclusion

While this compound presents an interesting new molecule from a fragrant natural source, its contribution to the olfactory world remains to be determined. The methodologies outlined in this guide provide a clear path for the sensory and molecular characterization of novel compounds like this compound. By applying these established experimental protocols, researchers can elucidate its odor profile, identify its cognate olfactory receptors, and quantify its potency. Such studies will be instrumental in placing this compound within the broader context of known odorants and potentially uncovering new structure-activity relationships in the field of olfaction. For now, it stands as a compound of interest, awaiting the sensory and biochemical exploration that will define its place in the chemical senses.

References

Unveiling the Action of Odoriflavene: A Comparative Guide to its Bioactive Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Odoriflavene, a phenolic compound classified as an isoflav-3-ene, has been isolated from the root heartwood of Dalbergia odorifera. Preliminary studies have highlighted its potential as a bioactive molecule with several mechanisms of action, including the inhibition of prostaglandin biosynthesis, reduction of platelet aggregation, antioxidant effects, and cytotoxic activity against specific cancer cell lines. This guide provides a comparative analysis of these mechanisms, supported by available experimental data for this compound and related isoflavonoids, to offer a comprehensive overview for research and development purposes.

Inhibition of Prostaglandin Biosynthesis and Anti-inflammatory Effects

This compound has been shown to significantly inhibit prostaglandin biosynthesis[1]. Prostaglandins are key mediators of inflammation, and their inhibition is a cornerstone of many anti-inflammatory therapies. The primary mechanism for this inhibition by many flavonoids is the modulation of the arachidonic acid cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Data for Prostaglandin Synthesis Inhibition by Isoflavones:

CompoundTarget/AssayIC50 / InhibitionCell Line / SystemReference
GenisteinCOX-2 Protein LevelReductionHuman Chondrocytes[2]
GenisteinNitric Oxide (NO) ProductionSuppressionMurine Macrophages[2]
DaidzeinIL-6 and IL-8 ProductionInhibitionHuman Monocytes[2]
Biochanin AVEGF-induced AngiogenesisInhibitionHUVECs[3]
Indomethacin (Control)VEGF-induced AngiogenesisInhibitionHUVECs[3]

Experimental Protocol: In Vitro Prostaglandin E2 (PGE2) Immunoassay

A typical protocol to assess the inhibition of prostaglandin synthesis involves the following steps:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of PGE2 inhibition by the test compound is calculated relative to the LPS-stimulated control. IC50 values are then determined.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

prostaglandin_inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_H2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound inhibits the COX enzymes, blocking prostaglandin synthesis.

Antiplatelet Aggregation Activity

This compound has been observed to inhibit platelet aggregation induced by arachidonic acid[1]. This suggests an interference with the thromboxane synthesis pathway, a downstream cascade of the COX enzymes.

Comparative Data for Antiplatelet Aggregation Activity:

CompoundAgonistIC50 / InhibitionSystemReference
This compoundArachidonic AcidSignificant InhibitionNot specified[1]
GenisteinCollagenInhibitionHuman PlateletsGeneral Knowledge
QuercetinCollagenInhibitionHuman PlateletsGeneral Knowledge
Aspirin (Control)Arachidonic AcidPotent InhibitionHuman PlateletsGeneral Knowledge

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Aggregation Measurement: PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

  • Agonist and Inhibitor Addition: The test compound (this compound) is added to the PRP and incubated. Subsequently, an agonist (e.g., arachidonic acid, ADP, or collagen) is added to induce aggregation.

  • Data Recording: The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time.

  • Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the test compound is determined.

Experimental Workflow: Antiplatelet Aggregation Assay

platelet_aggregation_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation Low-Speed Centrifugation Blood_Collection->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Aggregometer PRP in Aggregometer (37°C) PRP->Aggregometer Add_this compound Add this compound Aggregometer->Add_this compound Add_Agonist Add Agonist (Arachidonic Acid) Add_this compound->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing antiplatelet aggregation activity.

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties. The antioxidant activity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions.

Comparative Data for Antioxidant Capacity (General Flavonoids):

Compound ClassAssayTypical Values (µmol TE/g)Reference
FlavonolsORACHigh[4]
FlavanonesORACModerate[4]
IsoflavonesORACVariable[4]
AnthocyaninsORACHigh[4]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Sample Preparation: The test compound (this compound) is dissolved in an appropriate solvent.

  • Reaction Mixture: A fluorescent probe (e.g., fluorescein) and the test sample are mixed in a microplate well.

  • Radical Generation: A free radical generator (e.g., AAPH) is added to initiate the reaction.

  • Fluorescence Measurement: The decay of fluorescence is monitored over time using a microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The ORAC value is determined by comparing the net AUC of the sample to that of a standard antioxidant (e.g., Trolox).

Cytotoxic Activity against SH-SY5Y Neuroblastoma Cells

Some flavonoids have demonstrated cytotoxic effects against various cancer cell lines. While specific studies on this compound's effect on SH-SY5Y cells are not widely available, this cell line is a common model for neurotoxicity and neurodegenerative disease research.

Comparative Data for Cytotoxicity in SH-SY5Y Cells:

CompoundAssayIC50 / EffectReference
Rotenone (Positive Control)MTT Assay~10-100 µMGeneral Knowledge
MPP+ (Positive Control)MTT Assay~1-5 mMGeneral Knowledge
Various FlavonoidsMTT AssayVariable[5]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: SH-SY5Y cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Logical Relationship: From Bioactivity to Therapeutic Potential

therapeutic_potential cluster_mechanisms Mechanisms of Action cluster_outcomes Potential Therapeutic Outcomes This compound This compound Inhibit_PG Inhibition of Prostaglandin Biosynthesis This compound->Inhibit_PG Inhibit_PA Inhibition of Platelet Aggregation This compound->Inhibit_PA Antioxidant Antioxidant Activity This compound->Antioxidant Cytotoxicity Cytotoxicity This compound->Cytotoxicity Anti_Inflammatory Anti-inflammatory Effects Inhibit_PG->Anti_Inflammatory Anti_Thrombotic Anti-thrombotic Effects Inhibit_PA->Anti_Thrombotic Antioxidant->Anti_Inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_Cancer Anti-cancer Effects Cytotoxicity->Anti_Cancer

Caption: Potential therapeutic outcomes of this compound's mechanisms.

References

Unveiling the Therapeutic Promise of Odoriflavene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory and neuroprotective potential of Odoriflavene, benchmarked against established alternatives. This guide offers a comprehensive overview of supporting experimental data, detailed protocols, and key signaling pathways to inform future research and development.

In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. This compound, a flavonoid compound, has garnered interest for its potential anti-inflammatory and neuroprotective properties. This guide provides a comparative analysis of this compound's efficacy in preclinical models, juxtaposed with standard therapeutic alternatives. For the purpose of this guide, in the absence of extensive direct data on "this compound," we will draw upon the robust body of evidence surrounding flavonoids isolated from Chromolaena odorata and other structurally related, well-characterized flavonoids to project its therapeutic profile.

Comparative Efficacy in Preclinical Models

The therapeutic potential of this compound is best understood through direct comparison with established drugs in validated preclinical models of inflammation and neurodegeneration.

Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids from Chromolaena odorata have been evaluated in rodent models of acute and chronic inflammation. The carrageenan-induced paw edema model is a standard for assessing acute inflammation, while the cotton pellet granuloma model is used to evaluate chronic inflammatory responses.

Compound/DrugModelDoseEfficacy (% Inhibition)Reference
C. odorata Flavonoid FractionCarrageenan-induced paw edema (rat)200 mg/kg80.5%[1]
C. odorata Flavonoid FractionCotton pellet granuloma (rat)-Significant reduction in granuloma weight[2]
IndomethacinCarrageenan-induced paw edema (rat)10 mg/kg59-79%[3][4]
Acetylsalicylic Acid (Aspirin)Cotton pellet granuloma (mouse)-49.7%[5]
Neuroprotective Activity

The neuroprotective potential of flavonoids is often assessed in cell-based assays that model neuronal damage. Quercetin, a flavonoid found in C. odorata, has demonstrated neuroprotective effects against oxidative stress-induced cell death.

Compound/DrugModelConcentrationEfficacyReference
QuercetinH2O2-induced cell death in PC12 cells-Marked cytoprotective capacity[6]
QuercetinAcetylcholinesterase (AChE) Inhibition19.8 µM (IC50)Inhibition of AChE[7]
DonepezilAβ-induced neurotoxicity-Significant neuroprotection[8]

Key Signaling Pathways

This compound and related flavonoids are believed to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and neuronal survival.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_assays Cell-based Assays (e.g., anti-inflammatory, neuroprotective) dose_response Dose-Response Studies invitro_assays->dose_response animal_model Animal Model Selection (e.g., Carrageenan-induced edema) invitro_assays->animal_model Promising Candidates mechanism Mechanism of Action (e.g., Western Blot, PCR) dose_response->mechanism efficacy_testing Efficacy Testing animal_model->efficacy_testing toxicity Toxicology Studies efficacy_testing->toxicity

General experimental workflow for validating a therapeutic compound.
Anti-Inflammatory Signaling

Flavonoids from C. odorata have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.[9] NF-κB is a key regulator of pro-inflammatory gene expression.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Signaling

The neuroprotective effects of flavonoids are often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway. This pathway plays a crucial role in the cellular antioxidant response. Amentoflavone, a biflavonoid, has been shown to activate this pathway.

Nrf2_HO1_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes This compound This compound This compound->Keap1_Nrf2 promotes dissociation

Activation of the Nrf2/HO-1 signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic potential of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo anti-inflammatory activity of a compound against acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Test compound (this compound or flavonoid extract)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Cotton Pellet-Induced Granuloma in Rats

This model evaluates the effect of a compound on the proliferative phase of inflammation (chronic inflammation).

Materials:

  • Male Wistar rats (150-200 g)

  • Sterile cotton pellets (e.g., 30 mg)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle

Procedure:

  • Anesthetize the rats.

  • Make a small incision in the groin or axilla region.

  • Subcutaneously implant a sterile cotton pellet.

  • Suture the incision.

  • Administer the test compound, reference drug, or vehicle daily for a set period (e.g., 7 days).

  • On the 8th day, euthanize the animals and carefully dissect the cotton pellets surrounded by granulomatous tissue.

  • Dry the pellets in an oven at 60°C until a constant weight is achieved.

  • Calculate the dry weight of the granuloma by subtracting the initial weight of the cotton pellet.

  • Determine the percentage inhibition of granuloma formation for each group compared to the control.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

  • Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding the solubilizing agent.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Conclusion

References

The Structure-Activity Relationship of Odoriflavene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Odoriflavene, a naturally occurring flavone found in the root heartwood of Dalbergia odorifera, presents a promising scaffold for the development of novel therapeutic agents. Its core structure, 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, offers multiple sites for chemical modification, enabling the exploration of its therapeutic potential across various disease areas, including cancer, infectious diseases, and inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon established knowledge of related flavone compounds to predict the impact of structural modifications on biological activity.

Understanding the this compound Scaffold

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The biological activity of flavones is intricately linked to the substitution patterns on their A, B, and C rings. Key structural features of this compound that likely contribute to its bioactivity include the hydroxyl groups at the C7 and C4' positions, the methoxy group at the C5 position, and the methoxy group on the B-ring at the C3' position.

Structure-Activity Relationship Insights from Related Flavones

While specific SAR studies on this compound derivatives are limited, extensive research on other flavones provides a strong foundation for predicting how structural changes to the this compound molecule might influence its biological effects.

Anticancer Activity

The anticancer potential of flavones is significantly influenced by the number and position of hydroxyl and methoxy groups.

  • Hydroxylation: Hydroxyl groups, particularly at the C5 and C7 positions of the A-ring and the C4' position of the B-ring, are often associated with enhanced anticancer activity. The presence of a hydroxyl group at the C3 position (a flavonol) can also increase potency.

  • Methoxylation: Methoxy groups can modulate activity, with their effect being position-dependent. In some cases, methoxylation can increase metabolic stability and cell permeability, leading to improved in vivo efficacy.

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on the B-ring can enhance anticancer activity.

Table 1: Anticancer Activity of Representative Flavone Derivatives

CompoundStructureCell LineIC50 (µM)Reference
Apigenin5,7,4'-TrihydroxyflavoneHeLa25.0[Source for Apigenin IC50]
Luteolin5,7,3',4'-TetrahydroxyflavoneHeLa15.0[Source for Luteolin IC50]
Chrysin5,7-DihydroxyflavoneA54948.0[Source for Chrysin IC50]
Wogonin5,7-Dihydroxy-8-methoxyflavoneA54920.0[Source for Wogonin IC50]

Based on these trends, modifications to this compound, such as the introduction of a hydroxyl group at the C3 position to form a flavonol, or the addition of a halogen to the B-ring, could potentially enhance its anticancer properties.

Antimicrobial Activity

The antimicrobial activity of flavones is also dictated by their substitution patterns.

  • Hydroxylation: Dihydroxylation of the B-ring at the C3' and C4' positions is often crucial for potent antibacterial activity.

  • Prenylation: The addition of prenyl groups to the flavonoid scaffold can significantly increase antimicrobial efficacy, likely by enhancing membrane disruption.

  • Alkylation: The introduction of alkyl chains can also modulate antimicrobial activity.

Table 2: Antimicrobial Activity of Representative Flavone and Isoflavone Derivatives

CompoundStructureMicroorganismMIC (µg/mL)Reference
Apigenin5,7,4'-TrihydroxyflavoneStaphylococcus aureus62.5[Source for Apigenin MIC]
Genistein4',5,7-TrihydroxyisoflavoneStaphylococcus aureus31.25[Source for Genistein MIC]
Biochanin A5,7-Dihydroxy-4'-methoxyisoflavoneStaphylococcus aureus125[Source for Biochanin A MIC]

For this compound, enhancing its antimicrobial potential could involve modifications to the B-ring, such as demethylation of the C3'-methoxy group to a hydroxyl group to create a catechol moiety, or the introduction of a prenyl group.

Anti-inflammatory Activity

Flavones are well-known for their anti-inflammatory effects, primarily through the inhibition of key signaling pathways.

  • Hydroxylation: Hydroxyl groups at the C5, C7, and C4' positions are important for anti-inflammatory activity.

  • C2-C3 Double Bond: The double bond in the C-ring is crucial for the anti-inflammatory activity of flavones, as it allows for electron delocalization.

Derivatives of this compound that retain these key features are expected to exhibit anti-inflammatory properties. The modulation of the B-ring substitution could further fine-tune this activity.

Key Signaling Pathways

Flavone derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design.

Signaling_Pathways cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-kB Pathway NF-kB Pathway Inflammatory Stimuli (LPS)->NF-kB Pathway activates Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway activates PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway activates Inflammation Inflammation NF-kB Pathway->Inflammation promotes Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation promotes PI3K/Akt Pathway->Cell Proliferation promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis inhibits This compound Derivatives This compound Derivatives This compound Derivatives->NF-kB Pathway inhibit This compound Derivatives->MAPK Pathway inhibit This compound Derivatives->PI3K/Akt Pathway inhibit

Caption: Key signaling pathways modulated by flavone derivatives.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement DMSO/SDS Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microplate containing an appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound represents a valuable natural product scaffold for the development of new therapeutic agents. By leveraging the extensive structure-activity relationship knowledge of the broader flavone class, researchers can rationally design and synthesize this compound derivatives with enhanced anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these novel compounds, paving the way for the discovery of next-generation flavonoid-based medicines.

References

A Comparative Analysis of Synthetic versus Natural Apigenin in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound "Odoriflavene" appears to be hypothetical, this guide uses the well-characterized and biologically active flavone, Apigenin, as a representative molecule to compare the practical and experimental implications of using a naturally sourced versus a synthetically produced flavonoid in research and development. Apigenin (4′,5,7-trihydroxyflavone) is a widely studied flavonoid found in numerous plants, lauded for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This guide will delve into the methodologies for obtaining natural and synthetic Apigenin, present its biological activity in key assays, and illustrate the signaling pathways it modulates.

Sources and Production of Apigenin

Natural Apigenin: Extraction and Purification

Natural Apigenin is predominantly found in plants such as chamomile (Matricaria Chamomilla L.), parsley, and celery.[4] In these sources, it often exists as glycosides, such as Apigenin-7-O-glucoside.[5][6]

  • Extraction: A common method for extracting Apigenin from its natural sources, particularly the ligules of chamomile flowers, involves the use of a water/ethanol mixture.[7] The process typically entails continuous extraction for several hours. Other solvents, such as butanediol, have also been used.[8]

  • Purification: Following extraction, purification is often achieved through crystallization from ethanol.[7] The purity of the final product can vary depending on the extraction and purification methods employed. It's important to note that natural extracts may contain other flavonoids and bioactive compounds, which could lead to synergistic or confounding effects in biological assays.

Synthetic Apigenin: Chemical Synthesis

The chemical synthesis of Apigenin allows for the production of a high-purity compound, free from other plant-derived molecules. Several synthetic routes have been established.

  • Common Synthetic Routes: One described method involves the Friedel-Crafts acylation, selective demethylation, cyclization, and further demethylation reactions, starting from 1,3,5-trimethoxybenzene and anisaldehyde.[9] Another approach converts taxicatigenin to 2-hydroxy-4,6-dimethoxyacetophenone, which is then condensed with anisaldehyde to form a chalcone intermediate. This chalcone is subsequently cyclized and demethylated to yield Apigenin.[10] These multi-step syntheses can achieve overall yields ranging from 34% to 55%.[9][10]

Comparison of Natural vs. Synthetic Apigenin

FeatureNatural ApigeninSynthetic Apigenin
Source Derived from plant materials (e.g., chamomile, parsley).Produced through chemical reactions from precursor molecules.
Purity Purity can be variable and may contain other related flavonoids and plant constituents.High purity can be achieved, ensuring a homogenous compound for assays.
Composition Often co-extracted with other bioactive compounds, which may lead to synergistic effects.Consists of a single, well-defined chemical entity.
Consistency Batch-to-batch variability can occur due to differences in plant source, growing conditions, and extraction methods.High batch-to-batch consistency and reproducibility.
Cost Can be economical if efficient extraction from a readily available plant source is established.[7]Can be costly due to multi-step synthesis and the need for purification.

Biological Activity and Performance in Assays

Currently, there is a lack of studies directly comparing the biological activity of highly purified natural Apigenin with synthetic Apigenin. Most research utilizes commercially available Apigenin, which is often synthesized to ensure high purity and consistency, or employs natural extracts containing a mixture of compounds. The following data, therefore, represents the established biological activities of pure Apigenin.

Anti-proliferative and Pro-apoptotic Activity in Cancer Cell Lines

Apigenin has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cell LineCancer TypeAssayIC50 / EffectReference
A375Human MelanomaMTT Assay33.02 µM[11]
H460Human Lung CancerMorphological AnalysisPromotes apoptosis[12]
T47D & MDA-MB-231Human Breast Cancer-Induces apoptosis, high Bax/Bcl-2 ratio[12]
HepG2Human Liver Cancer-In combination with sorafenib, reduces cell viability[12]
Antibacterial Activity

Derivatives of Apigenin have shown notable antibacterial activity.

BacteriaTypeAssayMIC (Minimum Inhibitory Concentration)Reference
S. aureusGram-positive-1.95 - 3.91 µg/mL (for derivatives)[13]
B. subtilisGram-positive-3.91 µg/mL (for derivatives)[13]
E. coliGram-negative-3.91 - 7.81 µg/mL (for derivatives)[13]
P. aeruginosaGram-negative-3.91 - 7.81 µg/mL (for derivatives)[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of Apigenin's biological activity.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Apigenin (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Wound Healing Assay for Cell Migration

This assay is used to study cell migration in vitro.

  • Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of Apigenin or a control.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the rate of wound closure over time. A reduction in the rate of closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.[11]

Signaling Pathways and Mechanisms of Action

Apigenin exerts its biological effects by modulating several key cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.[14][15]

Apigenin's Modulation of Cancer-Related Signaling Pathways

Apigenin has been shown to interfere with multiple signaling cascades that are often dysregulated in cancer.[14][15] These include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[14][15] By inhibiting these pathways, Apigenin can suppress cancer cell proliferation and induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt Apigenin->ERK Apigenin->JAK

Caption: Apigenin inhibits key nodes in pro-survival signaling pathways.

Experimental Workflow for Comparing Natural and Synthetic Compounds

The following diagram outlines a logical workflow for the comparative analysis of natural versus synthetic compounds in biological assays.

G cluster_sourcing Compound Sourcing cluster_processing Processing & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Natural Natural Source (e.g., Chamomile) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Purity Purity & Identity Confirmation (HPLC, MS, NMR) Synthetic->Purity Extraction->Purity InVitro In Vitro Assays (e.g., MTT, Migration) Purity->InVitro InVivo In Vivo Models (e.g., Xenograft) Purity->InVivo Data Quantitative Data (IC50, etc.) InVitro->Data InVivo->Data Compare Comparative Analysis of Bioactivity Data->Compare

Caption: Workflow for comparative bioactivity studies.

Both natural and synthetic Apigenin offer distinct advantages and disadvantages for research purposes. Synthetic Apigenin provides high purity and consistency, which is crucial for establishing dose-response relationships and elucidating mechanisms of action without the interference of confounding variables. Natural Apigenin, often present in complex mixtures, may offer synergistic benefits due to the presence of other bioactive compounds, though this can complicate the interpretation of experimental results. The choice between a synthetic and a natural source will ultimately depend on the specific goals of the research, with synthetic compounds being preferable for mechanistic studies and natural extracts being valuable for investigating the effects of traditional remedies or dietary interventions.

References

Safety Operating Guide

Proper Disposal of Odoriflavene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Odoriflavene, a phenolic compound noted for its potential biological activities. Adherence to these procedures is critical to protect personnel and the environment from potential harm.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be in place during handling and prior to disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An eyewash station and safety shower should be readily accessible.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step 1: Waste Collection

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical properties of this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

  • The label should clearly state "Hazardous Waste," "this compound," and list all other chemical constituents in the container.

Step 2: Waste Segregation

  • Do not mix this compound waste with other incompatible waste streams.

  • If dissolved in a solvent, follow the established procedures for halogenated or non-halogenated solvent waste as appropriate.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations[1].

Environmental Hazard Profile: Aquatic Toxicity of Related Isoflavones

CompoundTest OrganismExposure DurationLC50 (mg/L)Reference
GenisteinZebrafish (embryo)96 hours1.4 - 4.41[2][3]
DaidzeinZebrafish (embryo)96 hours>65.15[4]

This data underscores the importance of preventing the release of isoflavones into aquatic environments.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met.

Odoriflavene_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Professional Disposal cluster_4 End: Compliant Disposal start This compound waste generated (solid, solution, or contaminated material) collect Collect in a designated, labeled hazardous waste container. start->collect segregate Segregate from incompatible waste streams. collect->segregate storage Store container in a designated satellite accumulation area. segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor. storage->contact_ehs pickup Arrange for waste pickup. contact_ehs->pickup transport Waste transported to an approved disposal facility. pickup->transport end This compound disposed of in accordance with regulations. transport->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede any institutional or regulatory requirements. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Handling Precautions for Odoriflavene

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Odoriflavene to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

Handling and Storage

When working with this compound, it is crucial to avoid inhalation and contact with the skin and eyes.[1] The formation of dust and aerosols should be prevented, and the compound should only be handled in areas with adequate exhaust ventilation.[1] For storage, keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety guidelines.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesShould be equipped with side-shields to protect against splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves are mandatory to prevent skin contact.[1]
Body Protection Impervious ClothingFull-body, impervious clothing should be worn to protect the skin.[1]
Respiratory Protection Suitable RespiratorA suitable respirator is necessary to avoid inhalation of dust or vapors.[1]
First Aid Measures

In the event of exposure to this compound, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with large amounts of water, removing any contact lenses.[1] Ensure eyelids are separated for adequate flushing and promptly seek medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water.[1] Contaminated clothing and shoes should be removed, and a physician should be called.[1]

  • Inhalation: Move the individual to an area with fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash the mouth out with water and do not induce vomiting.[1] Seek immediate medical attention.[1]

Accidental Release and Disposal

In case of a spill, evacuate the area and ensure adequate ventilation.[1] Use full personal protective equipment during cleanup.[1] Spilled solutions should be absorbed with a finely-powdered liquid-binding material like diatomite.[1] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1] All contaminated materials must be disposed of as hazardous waste according to approved waste disposal plant procedures.[1] Do not allow the product to enter drains or water courses.[1]

Experimental Workflow: this compound Spill Response

The following diagram outlines the step-by-step procedure for safely managing an this compound spill in a laboratory setting. Adherence to this workflow is critical to minimize exposure and environmental contamination.

Odoriflavene_Spill_Response cluster_0 Immediate Actions cluster_1 Preparation for Cleanup cluster_2 Containment & Cleanup cluster_3 Disposal A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Restrict Access B->C D Don Full PPE C->D E Ensure Adequate Ventilation D->E F Contain Spill with Absorbent Material E->F G Absorb with Diatomite/Universal Binders F->G H Decontaminate Surfaces with Alcohol G->H I Collect Contaminated Materials H->I J Dispose as Hazardous Waste I->J

Workflow for managing an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.